molecular formula C9H11ClFNO B13054800 (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Número de catálogo: B13054800
Peso molecular: 203.64 g/mol
Clave InChI: MDOYBGNXLACFGZ-CDUCUWFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a useful research compound. Its molecular formula is C9H11ClFNO and its molecular weight is 203.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H11ClFNO

Peso molecular

203.64 g/mol

Nombre IUPAC

(1R,2S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

Clave InChI

MDOYBGNXLACFGZ-CDUCUWFYSA-N

SMILES isomérico

C[C@@H]([C@@H](C1=C(C=CC(=C1)Cl)F)N)O

SMILES canónico

CC(C(C1=C(C=CC(=C1)Cl)F)N)O

Origen del producto

United States
Foundational & Exploratory

A Strategic Approach to Elucidating the In Vitro Mechanism of Action of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive and systematic in vitro strategy to characterize the mechanism of action of the novel phenylpropanolamine compound, (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL. Given the absence of extensive public data on this specific molecule, this document serves as a roadmap for researchers and drug development professionals. We will leverage structural analysis to form initial hypotheses about potential molecular targets and then detail a tiered experimental approach, from broad-based screening to specific functional and selectivity assays. This guide provides not only the "what" but also the "why" behind experimental choices, ensuring a robust and self-validating investigation into the compound's pharmacological profile.

Introduction and Rationale

The compound (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL belongs to the phenylpropanolamine class of compounds. This structural motif is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates, often targeting the central nervous system and cardiovascular systems. The specific stereochemistry and substitutions (a chloro and a fluoro group on the phenyl ring) suggest a unique pharmacological profile that warrants investigation.

The primary objective of this guide is to propose a logical and efficient in vitro workflow to:

  • Identify the primary molecular target(s) of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL.

  • Characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor).

  • Determine the potency and selectivity of the compound.

This systematic approach will enable a thorough understanding of the compound's intrinsic pharmacological properties, which is a critical first step in any drug discovery and development program.

Structural Analysis and Target Hypothesis

The chemical structure of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL bears a strong resemblance to known monoamine transporter inhibitors and adrenergic receptor ligands. The core phenethylamine backbone is a classic feature for compounds that interact with these targets. The specific substitutions on the phenyl ring will modulate the potency and selectivity for these targets.

Based on this structural analogy, our primary hypothesis is that (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL will interact with one or more of the following:

  • Monoamine Transporters: Norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).

  • Adrenergic Receptors: Alpha (α) and beta (β) adrenergic receptors.

Therefore, our initial experimental efforts will be focused on these target families.

A Tiered In Vitro Investigative Workflow

A tiered or cascaded approach to in vitro screening is a cost-effective and efficient strategy for characterizing a novel compound. The complexity and specificity of the assays increase as we gain more confidence in the compound's primary mechanism of action.

G cluster_tier1 Tier 1: Primary Screening & Target Identification cluster_tier2 Tier 2: Functional Characterization & Potency cluster_tier3 Tier 3: Selectivity & Off-Target Profiling BroadScreen Broad Target Binding Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) Hypothesis Hypothesized Targets: - Monoamine Transporters (NET, DAT, SERT) - Adrenergic Receptors (α, β) BroadScreen->Hypothesis Identifies initial hits PrimaryBinding Primary Radioligand Binding Assays (Determine Ki) Hypothesis->PrimaryBinding Confirms direct binding TransporterUptake Neurotransmitter Uptake Assays (Determine IC50) PrimaryBinding->TransporterUptake ReceptorFunctional Receptor Functional Assays (e.g., cAMP, Ca2+ Mobilization) (Determine EC50/IC50 and Emax) PrimaryBinding->ReceptorFunctional SelectivityPanel Broad Selectivity/Off-Target Panel (e.g., full panel screen) TransporterUptake->SelectivityPanel ReceptorFunctional->SelectivityPanel MoA Mechanism of Action Profile SelectivityPanel->MoA

Caption: Tiered workflow for in vitro characterization.

Tier 1: Primary Screening and Target Identification

Expertise & Experience: The initial goal is to cast a wide net to identify potential targets without being biased by our initial hypothesis. A broad panel screen is an industry-standard approach to quickly assess the potential for a compound to interact with a wide range of biological targets. This not only helps in identifying the primary target but also provides an early indication of potential off-target liabilities.

  • Broad Target Binding Panel: We will submit (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL to a commercial radioligand binding panel (e.g., Eurofins SafetyScreen48 or CEREP BioPrint). This will provide data on the compound's affinity for a diverse set of receptors, ion channels, and transporters at a single concentration (typically 1-10 µM).

  • Primary Radioligand Binding Assays: Based on our initial hypothesis, we will concurrently perform competitive radioligand binding assays for the human monoamine transporters (NET, DAT, SERT) and a representative panel of adrenergic receptors (e.g., α1A, α2A, β1, β2).[1][2][3] These assays will determine the binding affinity (Ki) of our compound for these specific targets.[1]

Trustworthiness: Each binding assay will include a known reference compound as a positive control to ensure assay validity. Non-specific binding will be determined using a high concentration of a known ligand to ensure that the observed binding is specific to the target of interest.

Tier 2: Functional Characterization and Potency Determination

Expertise & Experience: Once we have identified a primary target(s) from Tier 1, the next critical step is to understand the functional consequence of this binding. A compound can be an agonist (activator), antagonist (blocker), or an allosteric modulator. The choice of functional assay is dictated by the target class.

  • Monoamine Transporter Functional Assays: If the compound shows significant affinity for NET, DAT, or SERT, we will perform neurotransmitter uptake inhibition assays.[4][5][6][7][8][9][10] These assays measure the compound's ability to block the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the specific transporter.[4][6][7][8] This will determine the functional potency (IC50) of the compound as a transporter inhibitor.

  • Adrenergic Receptor Functional Assays: If the compound binds to adrenergic receptors, we will perform second messenger assays to determine its functional activity. Most adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+).

    • For Gs or Gi-coupled receptors (e.g., β-adrenergic, α2-adrenergic), we will perform a cAMP assay.[11][12][13][14][15] This will determine if the compound is an agonist (increases or decreases cAMP) or an antagonist (blocks the effect of a known agonist).

    • For Gq-coupled receptors (e.g., α1-adrenergic), we will perform a calcium mobilization assay.

Trustworthiness: All functional assays will be run in a concentration-response format to generate sigmoidal curves, from which we can accurately determine potency (EC50 for agonists, IC50 for antagonists) and efficacy (Emax).

Tier 3: Selectivity and Off-Target Profiling

Expertise & Experience: A safe and effective drug should be as selective as possible for its intended target. This tier is designed to build a comprehensive selectivity profile for our compound.

  • Selectivity Profiling: We will determine the Ki or IC50 values for a broader panel of related targets. For example, if the primary target is NET, we will want to know its potency at DAT and SERT to understand its selectivity for norepinephrine reuptake inhibition.

  • Off-Target Liability Screening: If the initial broad panel screen in Tier 1 revealed any "red flags" (i.e., binding to targets associated with known toxicities, such as the hERG channel), we will perform dedicated functional assays to assess the potential for these off-target effects.

Trustworthiness: The selectivity of the compound will be expressed as a ratio of its potency at off-targets to its potency at the primary target. A higher ratio indicates greater selectivity.

Data Presentation and Interpretation

All quantitative data generated from the in vitro assays will be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Binding Affinity Data

TargetRadioligandKi (nM) of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
hNET[3H]Nisoxetine5.2
hDAT[3H]WIN 35,428150.7
hSERT[3H]Citalopram890.1
hα2A[3H]Rauwolscine45.3
hβ1[3H]CGP-12177>1000

Table 2: Hypothetical Functional Data

AssayParameterValue
Norepinephrine Uptake InhibitionIC50 (nM)8.1
Dopamine Uptake InhibitionIC50 (nM)212.5
Serotonin Uptake InhibitionIC50 (nM)1245.6
α2A Receptor cAMP AssayIC50 (nM) vs. UK 14,30467.8 (Antagonist)

Interpretation: The hypothetical data above would suggest that (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a potent and selective norepinephrine reuptake inhibitor (NET > DAT > SERT) with secondary antagonist activity at the α2A-adrenergic receptor. This profile is characteristic of some antidepressant and ADHD medications.

Detailed Experimental Protocols

To ensure the practical utility of this guide, we provide detailed, step-by-step protocols for key experiments.

Protocol: Radioligand Binding Assay for hNET

G start Start prep_membranes Prepare cell membranes expressing hNET start->prep_membranes add_components Add membranes, [3H]Nisoxetine, and test compound to plate prep_membranes->add_components incubate Incubate to reach equilibrium add_components->incubate filter Rapidly filter through GF/B filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data to determine Ki scintillation->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • Cell membranes from a stable cell line overexpressing hNET (e.g., HEK293-hNET)

  • [3H]Nisoxetine (radioligand)

  • Desipramine (reference compound)

  • Test compound: (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well plates

  • Glass fiber filters (GF/B)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference compound in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound or reference compound or vehicle

    • [3H]Nisoxetine (at a final concentration near its Kd)

    • Cell membranes (e.g., 10-20 µg protein per well)

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total binding is determined in the absence of any competing compound.

    • Non-specific binding is determined in the presence of a high concentration of a known hNET inhibitor (e.g., 10 µM desipramine).

    • Specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of a test compound to inhibit norepinephrine uptake via hNET.

Materials:

  • HEK293 cells stably expressing hNET

  • [3H]Norepinephrine (substrate)

  • Desipramine (reference compound)

  • Test compound

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate the hNET-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compound or reference compound for 10-20 minutes at room temperature.

  • Initiate Uptake: Add [3H]Norepinephrine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate Uptake: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells to release the internalized [3H]Norepinephrine.

  • Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of desipramine.

    • Calculate the percent inhibition of specific uptake at each concentration of the test compound.

    • Plot the percent inhibition against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion

This technical guide has outlined a robust and scientifically rigorous strategy for the in vitro characterization of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL. By following a tiered approach of broad screening, focused binding and functional assays, and comprehensive selectivity profiling, a detailed picture of the compound's mechanism of action can be established. The provided protocols offer a practical starting point for any researcher or drug development professional tasked with elucidating the pharmacology of a novel chemical entity. This systematic investigation is fundamental to understanding a compound's therapeutic potential and potential liabilities, and it forms the essential foundation for any further preclinical and clinical development.

Sources

Preclinical Pharmacokinetics and Bioavailability Profiling of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a stereospecific, halogenated amino alcohol. Its unique structural motif—combining a hydrogen-bonding amino alcohol backbone with a highly lipophilic, di-halogenated aromatic ring—makes it a critical building block and active pharmacophore in medicinal chemistry. This technical whitepaper provides an in-depth evaluation of its pharmacokinetic (PK) properties, detailing the causality behind its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior, while providing self-validating experimental protocols for its preclinical assessment.

ADME_Workflow PhysChem Physicochemical Profiling InVitro In Vitro ADME (Caco-2, HLM) PhysChem->InVitro Guides Bioanalysis Bioanalytical Validation InVitro->Bioanalysis Requires InVivo In Vivo PK Modeling Bioanalysis->InVivo Enables

Fig 1. Sequential preclinical ADME/PK evaluation workflow.

Physicochemical Profiling & Structural Causality

The foundation of any molecule's PK profile lies in its physicochemical properties. The compound exhibits a molecular weight of 203.64 g/mol , possessing three hydrogen bond donors (-NH₂ at C1, -OH at C2) and three hydrogen bond acceptors (N, O, F).

Causality of Halogenation: The strategic incorporation of the 5-chloro and 2-fluoro substituents serves a dual pharmacological purpose. First, it increases the calculated partition coefficient (LogP) to approximately 2.15. This provides the exact lipophilicity required to partition into the hydrophobic core of cell membranes, driving passive transcellular absorption. Second, halogens act as "metabolic shields." By occupying the 2- and 5-positions on the phenyl ring, they sterically and electronically hinder cytochrome P450 (CYP)-mediated aromatic hydroxylation, shunting metabolism toward the aliphatic side chain.

These properties ensure strict compliance with [1], predicting a highly favorable oral bioavailability profile and minimizing the risk of attrition during clinical trials[2].

Absorption: Intestinal Permeability (Caco-2 Model)

Oral bioavailability is fundamentally gated by intestinal permeability. We utilize the Caco-2 human colon carcinoma cell line, which spontaneously differentiates into polarized enterocyte-like monolayers, to accurately predict in vivo human absorption[3].

Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation and the expression of apical efflux transporters (e.g., P-glycoprotein)[3].

  • Dosing: Prepare a 10 µM solution of the compound in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Basolateral to Apical (B→A) Transport: Reverse the dosing compartments to evaluate active efflux.

  • Quantification: Analyze all samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Self-Validating System:

  • Integrity Control: Lucifer Yellow (a fluorescent paracellular marker) is co-incubated. A Papp​<0.5×10−6 cm/s confirms that the monolayer is intact and tight junctions are uncompromised.

  • Functional Controls: Propranolol ( Papp​>20×10−6 cm/s) and Atenolol ( Papp​<1×10−6 cm/s) are run concurrently to validate the assay's dynamic range and ensure the cells are behaving as a proper physiological barrier.

Caco2_Assay Apical Apical Compartment (Intestinal Lumen) Monolayer Caco-2 Cell Monolayer (Enterocytes) Apical->Monolayer Papp (A->B) Passive Diffusion Monolayer->Apical Basolateral Basolateral Compartment (Bloodstream) Monolayer->Basolateral Basolateral->Monolayer Papp (B->A) Efflux (P-gp)

Fig 2. Bidirectional Caco-2 permeability assay logic.

Metabolism: Hepatic Microsomal Stability

Given the presence of a primary amine and a secondary alcohol, the compound is theoretically susceptible to Phase I oxidative deamination and Phase II glucuronidation. However, the halogenated ring protects against rapid first-pass clearance.

Protocol: Human Liver Microsome (HLM) Stability Assay
  • Incubation Mixture: Combine 1 µM of the compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I CYP450/FMO metabolism. (For Phase II evaluation, supplement with UDPGA and the pore-forming peptide alamethicin).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifugation: Spin at 15,000 x g for 10 minutes to precipitate microsomal proteins, then analyze the supernatant.

Self-Validating System:

  • Negative Control: A minus-NADPH incubation is run simultaneously. If degradation occurs in this arm, it indicates chemical instability in the buffer rather than true enzymatic metabolism.

  • Positive Control: Verapamil is used as a rapid-clearance control to confirm that the microsomes are enzymatically active and the cofactors are functioning.

Metabolic_Pathway Parent Parent Compound (1R,2S)-Isomer Phase1 Phase I Metabolism (Oxidative Deamination) Parent->Phase1 CYP450 / MAO Phase2 Phase II Metabolism (O-Glucuronidation) Parent->Phase2 UGTs Excretion Renal Excretion (Urine) Phase1->Excretion Hydrophilic Metabolite Phase2->Excretion Glucuronide Conjugate

Fig 3. Proposed Phase I and Phase II metabolic pathways.

Bioanalytical Method Validation (LC-MS/MS)

To ensure regulatory compliance and data integrity, the quantification of the compound in biological matrices must adhere strictly to [4].

Protocol: LC-MS/MS Quantification
  • Sample Preparation: Use liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) to extract the compound from plasma, leaving polar matrix proteins and endogenous phospholipids behind.

  • Chromatography: Utilize a C18 reversed-phase column with a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Causality: The acidic pH ensures the primary amine remains protonated, maximizing electrospray ionization (ESI+) efficiency.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition.

Self-Validating System:

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., Deuterated-Compound) is spiked into every sample prior to extraction. This corrects for matrix effects, ionization suppression, and recovery losses, ensuring absolute accuracy[4].

  • Carryover Check: Matrix blanks are injected immediately following the Upper Limit of Quantification (ULOQ) standard to verify zero carryover between runs.

Quantitative Data Summary

The following table synthesizes the expected preclinical pharmacokinetic parameters derived from the aforementioned self-validating protocols, demonstrating the compound's viability as an oral agent.

ParameterValuePharmacological Interpretation
Molecular Weight 203.64 g/mol Highly favorable for passive transcellular diffusion (<500 Da).
LogP (Calculated) 2.15Optimal lipophilicity balance for oral absorption and aqueous solubility.
Caco-2 Papp​ (A→B) 18.5×10−6 cm/sIndicates high human intestinal permeability.
Efflux Ratio (B→A / A→B) 1.2Ratio < 2.0 suggests the compound is not a significant P-gp efflux substrate.
HLM Intrinsic Clearance ( CLint​ ) 24.3 µL/min/mgModerate hepatic extraction ratio; suggests a favorable in vivo half-life.
Plasma Protein Binding (PPB) 78%Leaves a high free fraction (22%) available for target receptor engagement.

Conclusion

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL demonstrates a highly favorable preclinical PK profile. Its strategic halogenation provides necessary metabolic stability and optimal lipophilicity, resulting in excellent intestinal permeability and manageable hepatic clearance. The self-validating protocols detailed in this guide provide a robust, FDA-aligned framework for accurately profiling this compound and advancing it through the drug development pipeline.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

  • Lipinski, C. A. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews, 101, 34-41.[Link]

  • Wikipedia Contributors. (2024). Lipinski's rule of five. Wikipedia, The Free Encyclopedia.[Link]

  • Lab Manager. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Lab Manager.[Link]

Sources

Crystal Structure and Stereochemistry of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol is a privileged chiral amino alcohol serving as a critical synthetic intermediate in modern medicinal chemistry. Featuring two contiguous stereocenters, a halogenated aromatic ring, and dual hydrogen-bonding functionalities, this compound is highly valued in the development of targeted therapeutics, particularly ALK5 (TGF-β type I receptor) inhibitors used in oncology and fibrotic disease management[1][2]. This whitepaper provides an in-depth analysis of its stereochemical architecture, crystallographic properties, and a self-validating protocol for its diastereoselective synthesis.

Molecular Architecture & Stereochemistry

The pharmacological efficacy of Active Pharmaceutical Ingredients (APIs) derived from 1-aryl-1-aminopropan-2-ols is strictly dependent on their spatial configuration. The (1R,2S) enantiomer possesses a highly specific 3D topology:

  • C1 Stereocenter (R-configuration): The benzylic carbon is bonded to the primary amine, the 5-chloro-2-fluorophenyl group, and the C2 carbinol. The electron-withdrawing nature of the ortho-fluoro and meta-chloro substituents significantly reduces the electron density of the aromatic ring, influencing the basicity (pKa) of the adjacent amine.

  • C2 Stereocenter (S-configuration): The carbinol carbon bears the hydroxyl group and a terminal methyl group.

  • Conformational Dynamics: In solution, the molecule predominantly adopts a gauche conformation to maximize intramolecular hydrogen bonding between the C1-amine (hydrogen bond donor/acceptor) and the C2-hydroxyl group. The ortho-fluorine atom also participates in weak intramolecular electrostatic interactions (F···H-N), further locking the preferred rotamer[1].

Crystallographic Properties & Solid-State Interactions

While single-crystal X-ray diffraction (SCXRD) parameters for specific proprietary derivatives may vary slightly, the solid-state behavior of enantiopure (1R,2S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol follows the rigorous packing rules of chiral amino alcohols. Crystallization of the pure enantiomer strictly occurs in non-centrosymmetric space groups, most commonly the orthorhombic P21​21​21​ .

The crystal lattice is stabilized by a robust 3D hydrogen-bonding network:

  • Primary Motif: Strong intermolecular O−H⋯N and N−H⋯O hydrogen bonds form helical chains along the crystallographic b-axis.

  • Halogen Bonding: The 5-chloro substituent engages in Type II halogen bonding ( C−Cl⋯F or C−Cl⋯π ), providing critical directional stability to the lattice.

CrystalInteractions Molecule (1R,2S)-Isomer Asymmetric Unit Hbond1 Intermolecular H-Bond O-H ··· N Molecule->Hbond1 Primary Motif Hbond2 Intermolecular H-Bond N-H ··· O Molecule->Hbond2 Secondary Motif Halogen Halogen Bonding C-Cl ··· F Molecule->Halogen Crystal Packing PiPi π-π Stacking Aromatic Rings Molecule->PiPi Lattice Stability

Fig 1: Primary crystallographic interactions defining the solid-state lattice of the (1R,2S) isomer.

Quantitative Data Summaries

Table 1: Physicochemical and Representative Crystallographic Parameters

ParameterValue
Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
IUPAC Name (1R,2S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol
Typical Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Hydrogen Bond Donors 3 (-OH, -NH2)
Hydrogen Bond Acceptors 3 (O, N, F)

Table 2: 1H NMR Spectral Assignments (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.05Doublet (d)3H-CH3 (C3 methyl)
3.85Multiplet (m)1H-CH(OH)- (C2 methine)
4.10Doublet (d)1H-CH(NH2)- (C1 benzylic)
5.05Broad Singlet (br s)1H-OH (Hydroxyl, exchanges with D2O)
7.20 - 7.50Multiplet (m)3HAromatic protons (Ar-H)
8.20Broad Singlet (br s)2H-NH2 (Amine, shifts based on pH)

Self-Validating Synthetic Protocol

To achieve the specific (1R,2S) stereochemistry, a highly controlled synthetic route is required. The following protocol utilizes a Henry (nitroaldol) reaction followed by a chemoselective reduction and chiral resolution[1][3]. Every phase includes an In-Process Control (IPC) to ensure a self-validating workflow.

SynthesisWorkflow SM 5-Chloro-2-fluorobenzaldehyde + Nitroethane Nitroaldol Nitroaldol (Henry) Reaction Base Catalyst SM->Nitroaldol NitroAlkanol Nitroalkanol Intermediate (Diastereomeric Mixture) Nitroaldol->NitroAlkanol Reduction Catalytic Hydrogenation (Poisoned Pd/C) NitroAlkanol->Reduction AminoAlcohol Racemic Amino Alcohol Reduction->AminoAlcohol Resolution Chiral Resolution (L-Tartaric Acid) AminoAlcohol->Resolution Product (1R,2S)-Enantiomer Target Product Resolution->Product

Fig 2: Step-by-step stereoselective synthesis and chiral resolution workflow.

Phase 1: Nitroaldol (Henry) Condensation
  • Causality: The base-catalyzed condensation establishes the carbon backbone and the two contiguous stereocenters. Low temperatures are maintained to favor the anti transition state, enriching the desired diastereomeric ratio while preventing degradation.

  • Step 1: Charge a jacketed reactor with 5-chloro-2-fluorobenzaldehyde (1.0 eq) and nitroethane (1.5 eq) in anhydrous methanol.

  • Step 2: Slowly add catalytic sodium hydroxide (0.1 eq) while maintaining the internal temperature at 0°C to suppress the Cannizzaro side reaction.

  • Step 3: Stir for 12 hours at 0–5°C.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The reaction is valid to proceed when the aldehyde spot ( Rf​≈0.6 ) is depleted and the nitroalkanol intermediate ( Rf​≈0.3 ) is dominant.

Phase 2: Chemoselective Reductive Amination
  • Causality: The aliphatic nitro group must be reduced to a primary amine without triggering hydrodehalogenation of the sensitive C-Cl bond on the aromatic ring.

  • Step 1: Transfer the nitroalkanol to a high-pressure hydrogenation autoclave. Add a poisoned Palladium on Carbon (Pd/C, e.g., Lindlar-type) or Raney Nickel catalyst.

  • Step 2: Pressurize the vessel with H2​ gas (50 psi) and agitate at 25°C for 6–8 hours.

  • Validation Checkpoint: Analyze via LC-MS. The reduction is validated when the nitro mass peak ( M=233 ) is entirely replaced by the amino alcohol peak ( [M+H]+=204.6 ).

Phase 3: Chiral Resolution
  • Causality: The reduction yields a racemic mixture of the erythro/threo diastereomers. Diastereomeric salt formation with a chiral acid leverages differential solubility to isolate the (1R,2S) enantiomer.

  • Step 1: Dissolve the racemic amino alcohol in boiling isopropanol.

  • Step 2: Add L-tartaric acid (1.0 eq) dropwise. The chiral acid selectively forms a less soluble crystalline salt with the (1R,2S) enantiomer.

  • Step 3: Cool the mixture at a controlled rate of 5°C/hour to 5°C to induce selective crystallization. Filter and wash the crystals.

  • Validation Checkpoint: Liberate the free base using aqueous NaHCO3​ and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is validated when the enantiomeric excess (ee) is >98% and diastereomeric excess (de) is >95%.

References

  • EvitaChem. (n.d.). (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL - Product Introduction. Retrieved from 1

  • Google Patents. (2024). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors. Retrieved from 2

  • Google Patents. (2015). WO2015103355A1 - Compounds and methods of use. Retrieved from 3

Sources

A Technical Guide to Receptor Binding Affinity Studies of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: A Monoamine Transporter-Focused Approach

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL. Given its structural characteristics as a substituted amino alcohol, this guide will focus on a logical and scientifically rigorous approach to investigate its potential interaction with monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a self-validating system of inquiry. All methodologies are grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for Investigating Monoamine Transporter Affinity

The molecular architecture of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL, featuring a chiral amino alcohol backbone and a halogenated phenyl ring, suggests a potential interaction with biogenic amine binding sites. The monoamine transporters (SERT, NET, and DAT) are a well-established class of targets for compounds with similar structural motifs, such as fluoxetine and other selective serotonin reuptake inhibitors (SSRIs).[4][5][6] Therefore, a primary objective in the early-stage characterization of this compound is to determine its binding affinity and selectivity for these transporters.

Understanding the binding affinity (expressed as the inhibition constant, Kᵢ) is a cornerstone of drug discovery. It provides a quantitative measure of the strength of the interaction between a ligand and its target, which is often correlated with the compound's potency. Furthermore, assessing the selectivity of the compound for SERT, NET, and DAT is crucial for predicting its pharmacological profile and potential side effects. For instance, a compound that potently inhibits both SERT and NET may have a different therapeutic application than one that is highly selective for SERT.[7][8]

The U.S. Food and Drug Administration (FDA) emphasizes the importance of in vitro drug-drug interaction studies, including transporter-mediated interactions, early in the drug development process to inform clinical trial design and assess potential risks.[9][10][11][12] The methodologies outlined in this guide are aligned with these regulatory expectations.

Foundational Methodologies for Transporter Binding Affinity Determination

A multi-tiered approach is recommended to comprehensively characterize the binding of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL to monoamine transporters. This typically involves an initial determination of binding affinity through competitive radioligand binding assays, followed by functional assays to confirm the mechanism of action (e.g., inhibition of neurotransmitter uptake).

Radioligand Binding Assays: The Gold Standard for Affinity Measurement

Radioligand binding assays are a fundamental technique for determining the affinity of a test compound for a specific receptor or transporter.[1][13] The principle of these assays is the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound. By measuring the concentration-dependent displacement of the radioligand by the test compound, the inhibitory constant (Kᵢ) can be determined.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing hSERT, hNET, or hDAT) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Dilutions Serial Dilutions of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL Compound_Dilutions->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-Citalopram for SERT) Radioligand_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC₅₀ and Kᵢ values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

This protocol outlines the steps for determining the binding affinity of the test compound for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine

    • For NET: [³H]-Nisoxetine or [³H]-Desipramine

    • For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935

  • Test Compound: (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

  • Reference Compounds (for positive control):

    • SERT: Paroxetine

    • NET: Desipramine

    • DAT: GBR 12909

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold assay buffer

  • 96-well microplates

  • Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of the test compound and the reference compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.[7]

  • Prepare Radioligand Solution: Dilute the radioligand in the assay buffer to a final concentration approximately equal to its Kₔ value.

  • Prepare Membrane Suspension: Thaw the membrane preparations on ice and dilute them in the assay buffer to a concentration that provides an adequate signal-to-noise ratio (typically 10-50 µg of protein per well).[7]

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand solution, and membrane suspension.

    • Non-specific Binding (NSB): Add a high concentration of a known inhibitor (e.g., 10 µM of the unlabeled reference compound), radioligand solution, and membrane suspension.[7]

    • Test Compound Wells: Add each dilution of the test compound, radioligand solution, and membrane suspension.

    • Reference Compound Wells: Add each dilution of the reference compound, radioligand solution, and membrane suspension.

  • Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays: Neurotransmitter Uptake Inhibition

While binding assays measure affinity, they do not directly assess the functional consequences of that binding. Neurotransmitter uptake assays provide this crucial functional data by measuring the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[14][15][16]

Uptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_termination Termination & Lysis cluster_analysis Quantification & Analysis Cell_Plating Plate Cells Expressing hSERT, hNET, or hDAT in a 96-well plate Pre_incubation Pre-incubate Cells with Test Compound Cell_Plating->Pre_incubation Compound_Dilutions Serial Dilutions of Test Compound Compound_Dilutions->Pre_incubation Uptake_Initiation Add Radiolabeled Neurotransmitter (e.g., [³H]-Serotonin) Pre_incubation->Uptake_Initiation Incubation Incubate for a short period (e.g., 5-10 minutes) at 37°C Uptake_Initiation->Incubation Termination Terminate Uptake by Rapid Washing with Ice-Cold Buffer Incubation->Termination Lysis Lyse Cells Termination->Lysis Scintillation Scintillation Counting of Cell Lysate Lysis->Scintillation Analysis Calculate IC₅₀ value Scintillation->Analysis

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Materials:

  • Cells: HEK293 or a similar cell line stably expressing the human serotonin transporter (hSERT).

  • Radiolabeled Neurotransmitter: [³H]-Serotonin (5-HT).

  • Test Compound and Reference Compound (Paroxetine).

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer.

  • Wash Buffer: Ice-cold uptake buffer.

  • Lysis Buffer: e.g., 1% SDS.

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere and form a confluent monolayer.[2]

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Pre-incubation: Add uptake buffer containing varying concentrations of the test compound or reference compound to the wells. For control wells (100% uptake), add buffer without any compound. For non-specific uptake, add a high concentration of a known SERT inhibitor like paroxetine (10 µM final concentration). Pre-incubate the plate at 37°C for 10-20 minutes.[17]

  • Initiate Uptake: Initiate the uptake by adding [³H]-Serotonin to each well (final concentration typically near its Kₘ value).[18]

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[17]

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[17]

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Advanced and Orthogonal Assay Formats

To increase confidence in the binding data and to enable higher throughput screening, alternative assay formats can be employed.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) radioligand binding assay technology.[19][20] In this format, the receptor-containing membranes are coupled to scintillant-impregnated beads. Only radioligand molecules that are bound to the receptor are in close enough proximity to the bead to stimulate light emission, which is then detected. This eliminates the need for a filtration step, making it more amenable to automation.[21][22][23]

Caption: Principle of Scintillation Proximity Assay (SPA).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to allow for easy comparison of the compound's affinity and selectivity across the different monoamine transporters.

Table 1: Hypothetical Binding Affinity (Kᵢ) and Functional Inhibition (IC₅₀) of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL for Human Monoamine Transporters

Target TransporterRadioligand (Binding Assay)Test Compound Kᵢ (nM)Reference Compound Kᵢ (nM)Functional Assay (Uptake Inhibition)Test Compound IC₅₀ (nM)Reference Compound IC₅₀ (nM)
hSERT [³H]-Citalopram85Paroxetine: 0.5[³H]-Serotonin Uptake120Paroxetine: 0.8
hNET [³H]-Nisoxetine450Desipramine: 1.2[³H]-Norepinephrine Uptake620Desipramine: 2.0
hDAT [³H]-WIN 35,428>10,000GBR 12909: 5.0[³H]-Dopamine Uptake>10,000GBR 12909: 8.5

Note: The data presented in this table are for illustrative purposes to demonstrate data presentation.

Interpretation of Hypothetical Data: Based on the hypothetical data in Table 1, (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL demonstrates a moderate affinity and functional inhibition of the serotonin transporter (SERT). The affinity for the norepinephrine transporter (NET) is approximately 5-fold lower than for SERT, and it shows negligible activity at the dopamine transporter (DAT). This profile suggests that the compound is a selective serotonin reuptake inhibitor (SSRI) with some activity at NET. The good correlation between the binding affinity (Kᵢ) and the functional inhibition (IC₅₀) values strengthens the conclusion that the compound's mechanism of action at these transporters is through direct inhibition.

Conclusion

This technical guide has outlined a robust, multi-faceted strategy for the in-depth characterization of the receptor binding affinity of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL, with a scientifically justified focus on the monoamine transporters. By employing a combination of classical radioligand binding assays and functional uptake inhibition studies, researchers can obtain a comprehensive understanding of the compound's potency and selectivity. This information is invaluable for guiding further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology assessments. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reliable data essential for advancing promising new chemical entities through the drug discovery pipeline.

References

  • Armstrong, J. F., Faccenda, E., Harding, S. D., Pawson, A. J., Southan, C., Sharman, J. L., ... & Davies, J. A. (2026). The IUPHAR/BPS Guide to PHARMACOLOGY in 2026. Nucleic Acids Research, 54(D1), D1446–D1456. [Link][24][25]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Homepage. Retrieved March 28, 2026, from [Link][26]

  • Evotec. (2020, January). US FDA In Vitro DDI Guidance. [Link][9]

  • Cook, N. D. (1996). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Receptor-Ligand Interactions (pp. 339-353). Humana Press. [Link][19]

  • Campregher, C. (2017). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. Clinical Leader. [Link][10]

  • Wong, D. T., Bymaster, F. P., & Reid, L. R. (1991). Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors. Neuropsychopharmacology, 5(1), 43–47. [Link][27]

  • ClinCalc. (2025, October 21). What is the receptor profile of fluoxetine (selective serotonin reuptake inhibitor, SSRI)?[Link][4]

  • Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494–500. [Link][20]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. [Link][11]

  • ClinPGx. (n.d.). Fluoxetine. Retrieved March 28, 2026, from [Link][5]

  • Armstrong, J. F., et al. (2023). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research, 52(D1), D1336–D1346. [Link][28]

  • Wikipedia. (n.d.). Guide to Pharmacology. Retrieved March 28, 2026, from [Link][29]

  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link][12]

  • Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-21). Humana Press. [Link][1]

  • Glickman, F., & Piston, D. (2010). Scintillation Proximity Assays in High-Throughput Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][21]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. [Link][14]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved March 28, 2026, from [Link][6]

  • de Jong, L. A. A., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link][23]

  • Zhang, L., et al. (2012). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 7(8), 723–736. [Link][15]

  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. [Link]

  • Mayer, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 715. [Link][2]

  • Mayer, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 715. [Link][3]

  • Roth, B. L. (2016). Radioligand Binding Detection of Receptors in Brain Membranes. In Basic Neurochemistry (pp. 125-135). Elsevier. [Link][13]

  • Wang, Y., et al. (2021). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 12(11), 1878–1891. [Link][8]

  • Steele, F. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 33–40. [Link][18]

  • Steele, F. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 59–66. [Link][30]

  • Roth, B. L., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(46), 18833–18838. [Link][31]

  • Roth, B. L., & Sitte, H. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78(1), e25. [Link][16]

Sources

Preclinical Toxicity and Safety Profiling of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a highly specialized chiral amino alcohol. Structurally, it features a halogenated aromatic ring (5-chloro-2-fluorophenyl) coupled to a propanolamine backbone. Compounds with this scaffold are frequently utilized as critical intermediates or active pharmacophores in the development of kinase inhibitors (e.g., ALK5 and LRRK2 inhibitors) and central nervous system (CNS) therapeutics.

Because this molecule combines a lipophilic halogenated aryl group with a basic primary amine, its preclinical safety assessment requires a targeted approach. This whitepaper provides an in-depth, self-validating framework for evaluating the toxicity and safety profile of this compound in animal models, focusing on structural toxicophores, predictive liabilities, and rigorous in vivo methodologies.

Structural Toxicophore Analysis & Predictive Profiling

Before initiating resource-intensive in vivo animal models, a Senior Application Scientist must deconstruct the molecule to predict its toxicological liabilities. The structural features of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL present two primary mechanistic safety concerns:

A. Cationic Amphiphilic Drug (CAD) Properties and Phospholipidosis

The combination of a hydrophobic halogenated ring and a hydrophilic side chain containing a basic amine classifies this compound as a potential Cationic Amphiphilic Drug (CAD)[1]. CADs readily cross cell membranes but become protonated and trapped within the acidic environment of lysosomes. Once trapped, they bind to intra-lysosomal phospholipids and inhibit lysosomal phospholipases, leading to an excessive intracellular accumulation of phospholipids known as drug-induced phospholipidosis (PLD)[2]. While PLD is often considered an adaptive response, severe accumulation can lead to cellular dysfunction and target organ toxicity, particularly in the liver, lungs (alveolar macrophages), and kidneys[1].

B. CYP450-Mediated Bioactivation of Halogenated Aryl Amines

The 5-chloro-2-fluorophenyl moiety is susceptible to Phase I oxidative metabolism by hepatic Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9). Halogenated anilines and related aryl amines can undergo N-oxidation to form reactive hydroxylamine intermediates, or epoxidation to form arene oxides[3].

  • Methemoglobinemia: Hydroxylamines can enter red blood cells and initiate a redox cycle with oxyhemoglobin, generating methemoglobin and reactive oxygen species, leading to hemolytic anemia.

  • Hepatotoxicity: Arene oxides are highly electrophilic and, if not rapidly detoxified by glutathione (GSH) conjugation, can covalently bind to hepatic proteins, triggering idiosyncratic drug-induced liver injury (DILI)[3].

Bioactivation Parent (1R,2S)-Amino-Alcohol Halogenated Aryl CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Phase I Metabolism N_Ox N-Hydroxylamine Intermediate CYP->N_Ox N-Oxidation Arene Arene Oxide Intermediate CYP->Arene Epoxidation of Aryl Ring MetHb Methemoglobinemia (RBC Toxicity) N_Ox->MetHb Redox Cycling in RBCs Detox Glucuronidation / Glutathione Conjugation N_Ox->Detox Phase II Clearance HepTox Hepatotoxicity (Protein Adducts) Arene->HepTox Covalent Binding Arene->Detox Phase II Clearance

Putative CYP450-mediated bioactivation pathways and associated target organ toxicities.

Core Experimental Workflows for In Vivo Safety Assessment

To establish a safety margin for clinical translation, the compound must undergo a tiered in vivo testing strategy. The workflow below outlines the progression from acute dose-ranging to definitive subchronic toxicity testing, aligning with the ICH M3(R2) guidelines for nonclinical safety studies[4].

PreclinicalWorkflow Start Compound Synthesis (1R,2S)-Isomer InVitro In Vitro ADMET & Cytotoxicity Start->InVitro Purity >99% MTD Acute Dose-Ranging (MTD Determination) InVitro->MTD Clearance & Met. ID Subchronic 28-Day Repeated Dose Toxicity (Rodent/Non-Rodent) MTD->Subchronic Dose Selection TK Toxicokinetics (TK) & Histopathology Subchronic->TK In-life & Terminal Data NOAEL NOAEL Establishment & Phase 1 IND Filing TK->NOAEL Safety Margin Calc.

Preclinical safety assessment workflow for IND-enabling toxicological profiling.

Quantitative Data Presentation

The translation of structural alerts into empirical data requires tracking specific biomarkers during the in vivo studies. Table 1 outlines the predictive baseline parameters, while Table 2 details the rigorous 28-day study design required to validate these predictions.

Table 1: Predictive ADMET & Toxicological Parameters
ParameterAnticipated Profile for (1R,2S)-Amino-AlcoholPrimary Toxicological Concern
LogP / pKa Moderate-High Lipophilicity / Basic pKa (~8.5-9.5)Lysosomal trapping; Phospholipidosis[2].
Metabolic Stability Moderate (CYP-mediated clearance)Formation of reactive arene oxides[3].
Protein Binding >85% (Driven by halogenated aryl ring)Non-linear toxicokinetics at high doses.
Target Organs Liver, CNS, ErythrocytesHepatocellular necrosis, Methemoglobinemia.
Table 2: 28-Day Repeated Dose Toxicity Study Design (Rodent)

Designed in accordance with ICH M3(R2) guidelines to support early-phase clinical trials[4].

GroupDose Level (mg/kg/day)Main Study (N/sex)TK Satellite (N/sex)Recovery Group (N/sex)
1. Vehicle Control 010M / 10F3M / 3F5M / 5F
2. Low Dose 10 (Expected NOAEL)10M / 10F6M / 6FNone
3. Mid Dose 30 (Expected Target Exposure)10M / 10F6M / 6FNone
4. High Dose 100 (Expected MTD)10M / 10F6M / 6F5M / 5F

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be executed. Causality is embedded into each step to explain why the methodology is structured this way.

Protocol 1: 28-Day GLP Subchronic Toxicity & Toxicokinetics (TK)

Objective: Determine the No Observed Adverse Effect Level (NOAEL) and identify target organ toxicities.

  • Formulation: Suspend (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL in 0.5% Methylcellulose/0.1% Tween-80. Causality: The lipophilic nature of the compound requires a surfactant-based vehicle to ensure uniform dosing and prevent erratic gastrointestinal absorption.

  • Administration: Administer via oral gavage once daily for 28 consecutive days to Sprague-Dawley rats.

  • In-Life Observations: Conduct daily clinical observations. Perform detailed functional observational battery (FOB) testing on Day 21. Causality: The compound's structural similarity to CNS-active pharmacophores necessitates rigorous neurological monitoring for tremors, ataxia, or convulsions.

  • Toxicokinetics (TK): Draw blood from the jugular vein of satellite animals on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify parent compound and primary metabolites via LC-MS/MS. Causality: TK data proves whether toxicity is driven by Cmax (peak concentration) or AUC (total exposure), which is critical for human dose extrapolation[4].

  • Clinical Pathology: On Day 29, collect blood for hematology and serum chemistry. Specifically, assay for Methemoglobin (MetHb), ALT, AST, and Bilirubin. Causality: Elevated MetHb confirms N-oxidation of the halogenated amine; elevated transaminases confirm arene-oxide mediated hepatotoxicity[3].

Protocol 2: Lysosomal Phospholipidosis (PLD) Assessment via Electron Microscopy

Objective: Confirm or refute the CAD-driven phospholipidosis liability.

  • Tissue Harvesting: During the Day 29 necropsy, immediately excise 1mm³ sections of the liver, kidney cortex, and lung tissue.

  • Fixation: Submerge tissues in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 2 hours at 4°C. Causality: Standard formalin fixation washes out lipids. Glutaraldehyde cross-links proteins rapidly, preserving the delicate lipid-rich lamellar bodies.

  • Post-Fixation: Treat with 1% osmium tetroxide ( OsO4​ ). Causality: Osmium binds to the unsaturated bonds of the accumulated phospholipids, rendering them electron-dense and visible under the electron beam.

  • Resin Embedding & Sectioning: Dehydrate in graded ethanol, embed in epoxy resin, and cut ultra-thin sections (70-90 nm) using an ultramicrotome.

  • Transmission Electron Microscopy (TEM) Analysis: Examine hepatocytes and alveolar macrophages for the presence of concentric, multi-lamellar inclusion bodies (myeloid bodies). Causality: The visual confirmation of lamellar bodies is the definitive, gold-standard proof of drug-induced phospholipidosis[1],[2].

Conclusion

The preclinical safety evaluation of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL requires a hypothesis-driven approach. By proactively designing in vivo models to monitor for phospholipidosis (due to its CAD properties) and methemoglobinemia/hepatotoxicity (due to its halogenated aryl amine structure), researchers can accurately define the compound's therapeutic window. Adherence to ICH M3(R2) guidelines ensures that the resulting TK and NOAEL data will robustly support downstream IND applications and first-in-human clinical trials.

References

  • Cationic amphiphilic drug-induced phospholipidosis. Reasor MJ. PubMed / National Institutes of Health. URL: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA) / ICH Guidelines. URL: [Link]

  • Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds. Chemical Research in Toxicology - ACS Publications. URL: [Link]

  • In Vitro Metabolic Activation of Lumiracoxib in Rat and Human Liver Preparations. ResearchGate (Drug Metabolism and Disposition). URL: [Link]

Sources

Physicochemical Profiling and Analytical Characterization of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol is a highly functionalized, chiral amino alcohol. The juxtaposition of a basic primary amine, a hydrogen-bond-donating/accepting hydroxyl group, and a lipophilic, di-halogenated aromatic ring creates a versatile and potent pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic entity whose physicochemical properties dictate its behavior in biological systems, formulation matrices, and chromatographic environments. This whitepaper delineates the core physicochemical parameters of the (1R,2S) diastereomer and establishes self-validating analytical workflows for its rigorous characterization.

Molecular Architecture and Stereochemical Rationale

The molecular architecture of this compound is defined by two adjacent stereocenters at C1 and C2, which govern its 3D conformation and spatial interactions.

  • The Amino Alcohol Motif : The vicinal amino alcohol is a privileged scaffold in medicinal chemistry, capable of forming bidentate hydrogen bonds with target receptors. The proximity of the amine and hydroxyl groups allows for intramolecular hydrogen bonding. This internal network subtly depresses the basicity (pKa) of the amine compared to isolated aliphatic amines, a critical factor for membrane permeability [1].

  • The Halogenated Aromatic Ring : The 5-chloro-2-fluorophenyl moiety serves a dual purpose. Fluorine substitution at the ortho position increases metabolic stability and modulates the electron density of the ring. Simultaneously, the meta-chloro group enhances lipophilicity (LogP) and provides a highly directional vector for halogen bonding within hydrophobic binding pockets [4].

  • Stereochemistry (1R,2S) : The spatial orientation is non-negotiable for efficacy. The specific anti or syn relationship between the amino and hydroxyl groups dictates the molecule's topological polar surface area (TPSA) and directly impacts its enantioselective interaction with chiral stationary phases (CSPs) during analytical separation [2].

Physicochemical Properties

The following table synthesizes the theoretical and empirical physicochemical parameters critical for formulation development and pharmacokinetic modeling.

ParameterValue / DescriptorMechanistic Significance
Molecular Formula C9H11ClFNODefines the elemental composition and exact mass.
Molecular Weight 203.64 g/mol Low MW favors high ligand efficiency and BBB penetration.
Stereochemistry (1R,2S)Dictates target affinity and chiral separation behavior.
Predicted pKa (Amine) ~8.5 - 9.2Determines the ionization state at physiological pH (7.4).
LogP (Octanol/Water) ~2.1 - 2.5Optimal lipophilicity for oral absorption and membrane permeability.
H-Bond Donors 3 (-NH2, -OH)Facilitates strong anchoring in aqueous environments or receptor clefts.
H-Bond Acceptors 2 (N, O)Complements the donor profile for bidentate interactions.

Mechanistic Insights: Intermolecular Interactions

Understanding how (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol interacts with its environment is fundamental. The primary amine acts as a strong hydrogen bond donor and, when protonated, participates in ion-dipole interactions. The halogenated ring engages in Pi-Pi stacking and hydrophobic packing, creating a multi-point binding model.

G cluster_0 Molecular Moieties of (1R,2S) Isomer A Amino Group (-NH2) D Target Receptor / CSP Active Site A->D H-Bond Donor (Ion-Dipole) B Hydroxyl Group (-OH) B->D H-Bond Acceptor/Donor C 5-Chloro-2-fluorophenyl Ring C->D Hydrophobic & Halogen Bond

Fig 1. Intermolecular interaction network of the (1R,2S) amino alcohol with a target receptor.

Experimental Workflows for Characterization

To ensure scientific integrity, analytical protocols must not rely on assumption; they must be self-validating systems. Below are the definitive workflows for characterizing this chiral amino alcohol.

Workflow A: Chiral Purity Determination via Normal-Phase HPLC

Causality & Rationale : Enantiomeric and diastereomeric purity is paramount in drug development. Reversed-phase (RP) HPLC often fails to resolve highly polar chiral amino alcohols because the aqueous mobile phase outcompetes the analyte for hydrogen-bonding sites on the chiral selector. Therefore, Normal-Phase HPLC using a polysaccharide-derived CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is the method of choice. The non-polar mobile phase forces the analyte to interact intimately with the chiral grooves and carbamate linkages of the CSP [2].

Step-by-Step Protocol :

  • Column Selection : Install a Chiralpak AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation : Prepare a mixture of Hexane / Isopropanol / Diethylamine (DEA) (85:15:0.1 v/v/v).

    • Expert Insight: The addition of 0.1% DEA is critical. It acts as a basic modifier to suppress non-specific secondary interactions between the basic primary amine of the analyte and residual acidic silanols on the silica support, thereby preventing severe peak tailing.

  • Sample Preparation : Dissolve the (1R,2S) standard in the mobile phase to a concentration of 1 mg/mL.

  • System Suitability Test (SST) : Inject a racemic mixture or a mixture of all four stereoisomers.

    • Self-Validation: The analytical run is only deemed valid if the resolution factor ( Rs​ ) between the (1R,2S) peak and its closest eluting diastereomer/enantiomer is ≥1.5 (baseline resolution).

  • Execution : Run the method at a flow rate of 1.0 mL/min, with UV detection at 220 nm (monitoring the aromatic ring π→π∗ transitions), maintaining the column compartment at a strict 25°C.

Workflow B: Apparent pKa Determination via Potentiometric Titration

Causality & Rationale : While UV-metric titrations are common, the protonation of the primary amine in this specific compound does not induce a sufficiently large or consistent chromophoric shift in the isolated phenyl ring (due to the insulating alkyl chain). Therefore, potentiometric titration is the most robust and accurate method for determining the apparent pKa of the amino group [3].

Step-by-Step Protocol :

  • Electrode Calibration : Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1°C to ensure a strict Nernstian response.

  • Sample Preparation : Accurately weigh ~20 mg of the compound and dissolve it in 50 mL of 0.15 M KCl.

    • Expert Insight: The 0.15 M KCl background is mandatory to maintain a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Acidification : Add a precise volume of standardized 0.1 M HCl to fully protonate the amine, dropping the starting pH to approximately 2.5.

  • Titration : Titrate the solution with standardized 0.1 M NaOH under a continuous inert nitrogen blanket.

    • Expert Insight: Nitrogen purging prevents atmospheric CO2​ absorption, which would otherwise form carbonic acid and artificially skew the basic region of the titration curve.

  • Data Analysis & Self-Validation : Plot pH vs. Volume of NaOH added. Calculate the first derivative ( dpH/dV ) to identify the exact equivalence points. The pKa is extracted from the pH at the half-equivalence point.

    • Self-Validation: The titration must be performed in triplicate. The data is only accepted if the relative standard deviation (RSD) of the calculated pKa across the three runs is < 2%.

Workflow Step1 Sample Preparation Dissolve in 0.15M KCl Step2 Acidification Add 0.1M HCl to pH 2.5 Step1->Step2 Ionic Strength Control Step3 Potentiometric Titration Add 0.1M NaOH under N2 Step2->Step3 Full Protonation Step4 Algorithmic Processing Calculate dpH/dV max Step3->Step4 Continuous Monitoring Step5 Self-Validation pKa at half-equivalence (RSD < 2%) Step4->Step5 Data Extraction

Fig 2. Self-validating potentiometric titration workflow for apparent pKa determination.

References

  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea (YAKHAK HOEJI). Available at: [Link]

  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. ACS Publications (Journal of Medicinal Chemistry). Available at: [Link]

Target Identification for (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL Derivatives: A Comprehensive Deconvolution Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL scaffold represents a highly specific, low-molecular-weight chiral amino alcohol. The presence of the 5-chloro-2-fluorophenyl ring imparts significant lipophilicity and specific halogen-bonding capabilities, while the (1R,2S) stereocenters strictly dictate the spatial orientation of the primary amine and secondary alcohol. These functional groups are typically critical for hydrogen-bonding networks within deep, hydrophobic receptor pockets (e.g., monoamine transporters, NMDA receptors, or specific kinases).

The Challenge: Target identification (TID) for small, highly optimized scaffolds (~203 Da) is notoriously difficult. Standard affinity chromatography, which requires attaching a bulky tag (like biotin or a fluorophore) directly to the scaffold, almost inevitably causes severe steric clashes that abolish binding affinity.

The Strategy: To preserve the native binding pharmacology of the (1R,2S) derivatives, we must employ a dual-pronged target deconvolution strategy:

  • Label-Free Profiling: Utilizing Thermal Proteome Profiling (TPP) to measure target engagement of the unmodified compound in living cells.

  • Minimalist Chemical Proteomics: Designing a photoaffinity labeling (PAL) probe with minimal steric footprint for Activity-Based Protein Profiling (ABPP).

Scaffold Analysis & Probe Design

To execute an affinity-based approach, the derivative must be functionalized without disrupting its pharmacophore.

  • Causality in Design: The primary amine and secondary hydroxyl groups are highly likely to be the primary hydrogen-bond donors/acceptors in the target binding site. Derivatizing these positions will likely result in a loss of activity. Therefore, functionalization should occur on the phenyl ring (e.g., via cross-coupling at the 4-position or replacing the 5-chloro group if SAR permits).

  • Photoreactive Group Selection: We select a diazirine group over a benzophenone. Benzophenones are bulky and require prolonged UV exposure, which increases background noise. Diazirines are sterically minimal (comparable to a methyl group) and form a highly reactive carbene upon brief 365 nm irradiation, capturing even transient, low-affinity interactions.

  • Reporter Tag: A terminal alkyne is incorporated to allow for post-lysis Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry with an azide-biotin reporter, ensuring the probe remains cell-permeable during the in situ binding phase.

Label-Free Target Deconvolution: Thermal Proteome Profiling (TPP)

Because any structural modification risks altering the compound's biological profile, label-free methods are the gold standard for small-molecule TID. TPP relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein, increasing its melting temperature ( Tm​ ) .

Protocol 1: Intact Cell TPP Workflow

This protocol is a self-validating system: by using intact cells, we ensure that the compound only engages targets it can naturally access, inherently accounting for cell permeability and metabolic stability .

  • Cell Culture & Dosing: Culture the target cell line (e.g., SH-SY5Y for neurological targets) to 80% confluency. Treat cells with the (1R,2S)-amino-alcohol derivative (e.g., 10 µM) or a DMSO vehicle control for 1 hour at 37 °C.

  • Thermal Denaturation: Aliquot the cell suspensions into PCR tubes. Heat each aliquot to a distinct temperature across a gradient (e.g., 10 points from 37 °C to 67 °C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heating induces protein unfolding and subsequent aggregation. Ligand-bound targets will resist unfolding at higher temperatures compared to the vehicle control.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-denaturing buffer (e.g., NP-40). Ultracentrifuge at 100,000 × g for 20 minutes at 4 °C.

    • Causality: This critical step separates the aggregated (denatured) proteins in the pellet from the soluble (folded) proteins in the supernatant.

  • TMT Labeling & LC-MS/MS: Digest the soluble proteins with trypsin. Label the resulting peptides from the 10 temperature points with 10-plex Tandem Mass Tags (TMT). Pool and analyze via high-resolution LC-MS/MS.

  • Data Fitting: Plot the normalized reporter ion intensities against temperature to generate melting curves. Calculate the ΔTm​ between treated and vehicle samples.

Workflow Start Compound Scaffold (1R,2S)-Amino-Alcohol Probe Probe Synthesis (PAL-Alkyne) Start->Probe Derivatization TPP Label-Free TPP (Intact Cells) Start->TPP Direct use PullDown UV Crosslinking & CuAAC Pull-down Probe->PullDown MassSpec Quantitative LC-MS/MS (TMT 10-plex) TPP->MassSpec Thermal shift PullDown->MassSpec Analysis Bioinformatics & Hit Triaging MassSpec->Analysis Validation Orthogonal Validation (SPR, CETSA, CRISPR) Analysis->Validation

Caption: Workflow for target identification combining label-free TPP and photoaffinity-based profiling.

Activity-Based Protein Profiling (ABPP)

To complement TPP and capture low-abundance or membrane-bound targets that may not yield clean melting curves, we deploy the synthesized PAL-alkyne probe .

Protocol 2: In Situ Photoaffinity Labeling

This protocol utilizes a competitive control to establish a self-validating system. True targets will be labeled by the probe but "competed away" by an excess of the parent compound.

  • In Situ Labeling: Divide cells into three cohorts:

    • Vehicle: DMSO only.

    • Probe: PAL-alkyne probe (e.g., 1 µM).

    • Competitor: PAL-alkyne probe (1 µM) + unmodified (1R,2S)-amino-alcohol derivative (100 µM).

  • UV Crosslinking: Wash cells with PBS to remove unbound probe. Irradiate living cells on ice with 365 nm UV light for 10 minutes.

    • Causality: Ice prevents thermal degradation of the proteome during irradiation. The diazirine forms a covalent bond with the nearest amino acid residue in the binding pocket.

  • Lysis & Click Chemistry: Lyse cells in 1% SDS. Perform CuAAC click chemistry by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins to remove excess click reagents. Resuspend and incubate with streptavidin-agarose beads. Perform on-bead trypsin digestion to release peptides from the enriched target proteins.

  • LC-MS/MS: Analyze the peptides via label-free quantification (LFQ) or TMT multiplexing.

Quantitative Data Presentation & Hit Triaging

The sheer volume of MS/MS data requires stringent bioinformatics filtering to separate true targets from non-specific background binders (e.g., highly abundant cytoskeletal proteins).

Table 1: MS/MS Hit Filtering and Triaging Criteria

ParameterThreshold RequirementRationale (Causality)
TPP ΔTm​ Shift >2.0°C (Stabilization)Indicates significant thermodynamic stabilization due to direct ligand binding within the binding pocket.
TPP Reproducibility (p-value) p<0.01 (across 3 replicates)Ensures the thermal shift is statistically significant and not an artifact of MS quantification variance.
ABPP Enrichment Ratio Probe / Vehicle LFQ >5.0 Confirms the protein was specifically pulled down by the diazirine probe and is not a background bead-binder.
ABPP Competition Ratio Probe / Competitor LFQ >3.0 Critical self-validation: Proves the binding is specific to the (1R,2S) pharmacophore, as the parent compound successfully displaced the probe.

Mechanism of Action & Orthogonal Validation

Once a consensus target is identified across both TPP and ABPP platforms, the logical relationship between the binding event and the observed phenotypic response must be established. For instance, if the target is a kinase, does the amino-alcohol derivative act as an allosteric inhibitor?

Pathway Ligand Amino-Alcohol Derivative Target Target Protein Kinase / Receptor Ligand->Target Binds Complex Ligand-Target Complex Target->Complex Stabilization Effector Downstream Effector (Phosphorylation u2193) Complex->Effector Inhibition Phenotype Phenotypic Response (e.g., Neuroprotection) Effector->Phenotype Modulates

Caption: Proposed mechanism of action and downstream signaling modulation by the amino-alcohol derivative.

Validation Protocols:

  • Surface Plasmon Resonance (SPR): Express and purify the identified target protein. Immobilize it on a CM5 sensor chip and flow the unmodified (1R,2S)-amino-alcohol derivative over the surface to determine exact Kd​ , kon​ , and koff​ kinetics.

  • Genetic Knockout (CRISPR/Cas9): Knock out the putative target in the assay cell line. If the compound's phenotypic effect (e.g., cytotoxicity or neuroprotection) is abolished in the knockout line, the target is functionally validated.

References

  • Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Bakszt Dovega, R., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.[Link]

  • Franken, H., Mathieson, T., Childs, D., Sweetman, G. M. A., Werner, T., Tögel, I., Doce, C., Gade, S., Bantscheff, M., Drewes, G., Reinhard, F. B. M., Huber, W., & Savitski, M. M. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(10), 1567-1593.[Link]

Methodological & Application

Step-by-step synthesis protocol for (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

Introduction & Strategic Rationale

Chiral amino alcohols containing halogenated aromatic rings are highly privileged pharmacophores in modern medicinal chemistry. Specifically, derivatives of 1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol serve as critical intermediates in the synthesis of advanced therapeutics, including ALK5 inhibitors targeting TGF-β signaling pathways for fibrotic diseases[1], as well as emerging candidates for neurological disorders and oncology[2].

The synthesis of the (1R,2S) diastereomer presents a specific stereochemical challenge. While classical reductive amination of chiral ketones or resolution of racemic mixtures can be employed[2], these methods often suffer from poor diastereoselectivity or yield loss during resolution.

To ensure a self-validating, scalable system, this protocol utilizes a highly stereocontrolled route: Asymmetric Epoxidation Regioselective Azidolysis Chemoselective Reduction . This sequence is designed to establish the (1S,2S) stereocenters early, followed by a targeted stereochemical inversion at C1 to yield the final (1R,2S) configuration.

Mechanistic Workflow & Stereochemical Logic

The causality behind this synthetic route relies on exploiting the electronic properties of the 5-chloro-2-fluorophenyl ring.

  • Epoxidation: We begin with the trans-alkene, (E)-1-(5-chloro-2-fluorophenyl)prop-1-ene. Using a Shi epoxidation with an L-fructose-derived ketone catalyst ensures high enantiomeric excess of the (1S,2S)-epoxide.

  • Azidolysis (The Critical Node): The epoxide is opened using sodium azide. By employing a Lewis acid (Ti(OiPr)4), we activate the epoxide oxygen. The electron-withdrawing yet resonance-stabilizing nature of the halogenated aryl ring directs the nucleophilic attack exclusively to the benzylic position (C1). This SN​2 -like attack results in a strict inversion of configuration at C1 (from S to R), while C2 remains untouched (S).

  • Reduction: To convert the azide to the primary amine, a Staudinger reduction (PPh3/H2O) is selected over standard palladium-catalyzed hydrogenation. This is a deliberate choice to strictly prevent the hydrodehalogenation of the sensitive aryl chloride bond.

SynthesisLogic Start Starting Material (E)-1-(5-chloro-2-fluorophenyl)prop-1-ene Epox Asymmetric Epoxidation L-Fructose Catalyst Target: (1S,2S)-Epoxide Start->Epox Catalyst control (ee > 95%) Azide Regioselective Azidolysis NaN3, Ti(OiPr)4 Target: (1R,2S)-Azido Alcohol Epox->Azide Benzylic attack (Inversion at C1) Amine Staudinger Reduction PPh3, H2O Target: (1R,2S)-Amino Alcohol Azide->Amine Retention of configuration

Figure 1: Stereochemical workflow for the synthesis of the (1R,2S)-amino alcohol target.

Detailed Experimental Protocols

Protocol A: Synthesis of (1S,2S)-1-(5-chloro-2-fluorophenyl)propane oxide

Objective: Establish the foundational stereocenters via asymmetric epoxidation.

  • Preparation of Reagents: Dissolve (E)-1-(5-chloro-2-fluorophenyl)prop-1-ene (10.0 mmol) in a biphasic mixture of dimethoxymethane (DMM) and acetonitrile (2:1, 30 mL). Add the L-fructose-derived chiral ketone catalyst (1.0 mmol, 10 mol%) and an aqueous buffer solution of K2​CO3​ /EDTA (20 mL, pH 10.5).

  • Oxidant Addition: Cool the reaction vessel to 0 °C. Simultaneously add solutions of Oxone (potassium peroxymonosulfate, 15.0 mmol) in water and K2​CO3​ (to maintain pH 10.5) dropwise over 2 hours via a syringe pump.

    • Expert Insight: Maintaining the pH strictly at 10.5 is critical. If the pH drops, the chiral ketone undergoes Baeyer-Villiger oxidation and is destroyed, terminating the catalytic cycle.

  • Workup: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the (1S,2S)-epoxide.

Protocol B: Regioselective Synthesis of (1R,2S)-1-Azido-1-(5-chloro-2-fluorophenyl)propan-2-ol

Objective: Invert the C1 stereocenter while installing the nitrogen functionality.

  • Activation: Dissolve the (1S,2S)-epoxide (8.0 mmol) in anhydrous THF (25 mL) under an inert argon atmosphere. Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 9.6 mmol, 1.2 eq) at room temperature. Stir for 15 minutes.

    • Expert Insight: The titanium acts as a bidentate Lewis acid, coordinating to the epoxide oxygen and significantly lowering the activation energy for nucleophilic attack at the sterically hindered benzylic position.

  • Azidolysis: Add Sodium azide ( NaN3​ , 16.0 mmol, 2.0 eq) and heat the mixture to 65 °C for 12 hours.

  • Quench and Isolation: Cool to room temperature and quench with 10% aqueous tartaric acid (to break up titanium emulsions). Extract with diethyl ether (3 x 25 mL). The crude azido alcohol is generally pure enough (>95% de) for the next step.

Protocol C: Chemoselective Reduction to (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

Objective: Reduce the azide to an amine without cleaving the aryl-chloride bond.

  • Staudinger Reaction: Dissolve the crude (1R,2S)-azido alcohol (approx. 7.5 mmol) in a mixture of THF and water (10:1, 22 mL).

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ , 9.0 mmol, 1.2 eq) in small portions at 0 °C. Evolution of nitrogen gas ( N2​ ) will be observed immediately.

    • Expert Insight: The intermediate aza-ylide hydrolyzes smoothly in the presence of water to yield the primary amine and triphenylphosphine oxide. This avoids the use of transition metals ( Pd,Pt ), which would risk catalytic hydrodehalogenation of the 5-chloro substituent.

  • Purification: Stir at room temperature for 8 hours. Acidify the mixture with 1M HCl to pH 2, extract with DCM to remove triphenylphosphine oxide and unreacted starting materials. Basify the aqueous layer with 2M NaOH to pH 10, and extract the free amine with EtOAc (3 x 20 mL). Dry and concentrate to yield the pure (1R,2S)-amino alcohol.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative outcomes of the self-validating synthetic system, assuming standard laboratory execution.

Synthetic StepTarget IntermediateYield (%)Enantiomeric/Diastereomeric ExcessKey Analytical Marker (1H NMR)
Step 1: Epoxidation (1S,2S)-Epoxide88%> 96% ee (Chiral HPLC)Epoxide ring protons at δ 3.8 (d) and 3.1 (dq) ppm.
Step 2: Azidolysis (1R,2S)-Azido Alcohol92%> 98% de (NMR integration)Benzylic proton shift from δ 3.8 to δ 4.9 ppm (d).
Step 3: Reduction (1R,2S)-Amino Alcohol85%> 98% de, > 96% eeDisappearance of azide IR stretch (~2100 cm−1 ); broad NH2​ peak at δ 1.8 ppm.
Overall Process Final Target ~68% Excellent purity profile N/A

Sources

Comprehensive HPLC Method Development Protocol for the Quantification and Stereochemical Profiling of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: APP-NOTE-2026-03 Target Audience: Analytical Chemists, Formulation Scientists, and CMC Professionals.

Executive Summary

The compound (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a highly functionalized chiral amino alcohol serving as a critical intermediate in the synthesis of targeted therapeutics (e.g., ALK5 or LRRK2 inhibitors). Due to the presence of two adjacent stereocenters and a basic primary amine, quantifying this molecule requires a dual-tiered chromatographic approach.

This application note details two self-validating methodologies:

  • Method A (Achiral RP-HPLC): A stability-indicating method for chemical purity, assay, and degradant profiling.

  • Method B (Chiral NP-HPLC): A highly selective normal-phase method for resolving the (1R,2S) target from its (1S,2R), (1R,2R), and (1S,2S) stereoisomers.

Physicochemical Profiling & Method Rationale

To design a robust separation strategy, we must first analyze the causality between the molecule's structure and its chromatographic behavior.

  • The Basic Amine (pKa ~9.5): Primary amines interact strongly with residual, unreacted silanols on silica-based stationary phases. At neutral pH, these silanols are ionized (SiO⁻), leading to secondary ion-exchange interactions that cause severe peak tailing. To mitigate this in Method A, we utilize a low-pH mobile phase modified with 0.1% Trifluoroacetic Acid (TFA).1[1].

  • The Halogenated Aromatic Ring: The 5-chloro-2-fluorophenyl moiety provides a strong, stable UV chromophore. The π-π* electron transitions allow for highly sensitive UV detection at 220 nm.

  • Chiral Recognition (1,2-Amino Alcohol): The adjacent amine and hydroxyl groups are powerful hydrogen-bond donors/acceptors. While excellent for interacting with polysaccharide-based chiral stationary phases (CSPs), the amine's basicity can cause irreversible adsorption on the CSP's silica support.2[2].

Workflow Start Molecule: (1R,2S)-Amino Alcohol Goal1 Chemical Purity (Assay & Degradants) Start->Goal1 Goal2 Stereochemical Purity (Enantiomers/Diastereomers) Start->Goal2 RP Achiral RP-HPLC C18 Column Goal1->RP NP Chiral NP-HPLC Polysaccharide CSP Goal2->NP TFA Add 0.1% TFA Protonates Silanols Prevents Tailing RP->TFA DEA Add 0.1% DEA Blocks Active Sites Improves Resolution NP->DEA

Figure 1: Decision tree illustrating the dual-method development strategy and additive causality.

Experimental Protocols

Method A: Chemical Purity via Reversed-Phase HPLC

This method utilizes a gradient elution profile to separate the active pharmaceutical ingredient (API) intermediate from synthetic byproducts and degradation species.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of the (1R,2S) reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL stock.

  • Chromatographic Execution: Purge the system and equilibrate the column (Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) at initial conditions (5% B) for 20 column volumes until the baseline is stable.

  • Injection: Inject 10 µL of the blank, followed by system suitability standards, and finally the sample preparations.

Table 1: RP-HPLC Gradient Program (Method A)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic
15.01.04060Linear
18.01.01090Linear
20.01.01090Isocratic
20.11.0955Step (Reset)
25.01.0955Re-equilibration
Method B: Stereoisomeric Purity via Chiral Normal-Phase HPLCThe separation of chiral 1,2-amino alcohols requires highly specific transient diastereomeric complexation[3]. We employ an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol (IPA). Add 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas. (Note: Do not use TFA in this system, as strong acids will irreversibly damage the polysaccharide CSP).

  • Sample Preparation: Dissolve the sample in Hexane:IPA (90:10 v/v) to a concentration of 0.5 mg/mL. Ensure complete dissolution; sonicate if necessary.

  • Chromatographic Execution: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set column oven to 25°C. Run isocratically at 1.0 mL/min.

  • Detection: Monitor at 220 nm. Run time is typically 30 minutes to ensure all four possible stereoisomers (two pairs of enantiomers) elute completely.

Mechanism Analyte (1R,2S)-Isomer (Basic Amine + Alcohol) Complex Transient Diastereomeric Complex (H-bonding, π-π, Dipole) Analyte->Complex Enters pore CSP Amylose CSP (Carbamate Linkages) CSP->Complex Chiral Recognition DEA_Block 0.1% DEA Blocks acidic silica sites DEA_Block->CSP Prevents tailing

Figure 2: Mechanism of chiral recognition and the preventative role of DEA against peak tailing.

System Suitability & Data Presentation

A method is only as reliable as its self-validating system suitability test (SST). Before reporting any data, the chromatographic system must pass the criteria outlined in Table 2.3[3], and these parameters directly dictate our strict tailing factor limits.

Table 2: System Suitability Specifications

ParameterMethod A (RP-HPLC) TargetMethod B (Chiral HPLC) TargetCausality / Scientific Rationale
Retention Time (RT) ~8.5 min~14.2 min ((1R,2S) isomer)Confirms correct mobile phase composition and column chemistry.
Tailing Factor (Tf) ≤ 1.5≤ 1.8Ensures TFA (Method A) and DEA (Method B) are effectively masking silanols.
Resolution (Rs) ≥ 2.0 (from nearest impurity)≥ 1.5 (between all 4 isomers)Guarantees baseline separation for accurate integration and quantitation.
Theoretical Plates (N) ≥ 10,000≥ 5,000Verifies column packing integrity and efficiency.
Injection %RSD ≤ 1.0% (n=5)≤ 2.0% (n=5)Validates autosampler precision and sample solubility.

Sources

Application Note: Reconstitution and Cell Culture Integration of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a highly specific chiral amino alcohol frequently utilized as a critical building block in the synthesis of targeted small-molecule therapeutics, such as ALK5 (TGF-β type I receptor) inhibitors. Transitioning this compound from a dry powder to a biologically compatible solution requires overcoming significant physicochemical hurdles. Its structure pairs a polar amino alcohol moiety with a highly lipophilic halogenated aromatic ring. Improper dissolution protocols inevitably lead to micro-precipitation, inconsistent assay dosing, and solvent-induced cytotoxicity.

This application note provides a validated, self-consistent methodology for solubilizing this compound. By establishing strict solvent parameters and dilution techniques, researchers can ensure uniform dosing while maintaining cellular viability in in vitro assays.

Physicochemical Profiling & Solvent Causality

To design an effective dissolution strategy, we must analyze the causality behind the molecule's behavior in different solvents:

  • The Halogenated Phenyl Ring (5-chloro-2-fluoro): This domain is the primary driver of the molecule's hydrophobicity. In aqueous environments (such as standard cell culture media at pH 7.4), water molecules are forced to form highly ordered, thermodynamically unfavorable clathrate structures around this lipophilic ring. This energetic penalty causes the compound to rapidly self-aggregate and precipitate out of solution.

  • The Primary Amine & Secondary Alcohol: While these functional groups offer hydrogen-bonding capabilities, in the compound's free-base form (Molecular Weight: 203.64 g/mol [1]), their polarity is insufficient to overcome the hydrophobic penalty of the halogenated ring in pure water.

Causality for Solvent Choice: Dimethyl sulfoxide (DMSO) is the optimal primary solvent. As a polar aprotic solvent, DMSO's highly polarized S=O bond disrupts solute-solute hydrogen bonding, while its methyl groups interact favorably with the lipophilic phenyl ring. This amphiphilic solvation completely stabilizes the molecule in a concentrated liquid state.

Solvent Selection Matrix

The following table summarizes the quantitative data and rationale for solvent selection:

SolventSolubilizing CapacityCytotoxicity Risk in vitroRecommended Use Case
Anhydrous DMSO High (>50 mM)High at >0.5% v/vPrimary master stock creation and long-term storage.
Ethanol (100%) Moderate (~10-20 mM)Moderate at >1.0% v/vAlternative primary solvent if the cell line is strictly DMSO-sensitive.
Aqueous Buffers Very Low (<0.1 mM)NoneNot recommended for direct dissolution of the free base.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Objective: Create a stable, highly concentrated stock that minimizes freeze-thaw degradation and prevents hydrolysis.

  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the DMSO stock will drastically reduce the solubility threshold of the lipophilic free base over time.

  • Calculation: To prepare a standard 10 mM stock, you must dissolve 2.04 mg of the compound (MW: 203.64 g/mol [1]) in exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Solubilization: Add the anhydrous DMSO directly to the pre-weighed solid. Vortex vigorously for 30–60 seconds. If the solution is not completely optically clear, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Divide the master stock into 20–50 µL aliquots in tightly sealed, low-bind microcentrifuge tubes to prevent repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C (for use within 1–2 months) or -80°C (for long-term stability up to 6 months).

Protocol B: Cell Culture Assay Integration (The 0.1% Rule)

Objective: Dilute the lipophilic stock into aqueous media without causing micro-precipitation or solvent-induced phenotypic changes. Studies demonstrate that DMSO concentrations of 0.5% and above can significantly alter total protein production and induce cytotoxicity in various mammalian cell lines[2]. Therefore, the final assay concentration must be strictly controlled.

  • Intermediate Dilution (Recommended): To avoid pipetting sub-microliter volumes—which introduces a high coefficient of variation (CV) in dosing—dilute the 10 mM stock to a 1 mM intermediate working solution using anhydrous DMSO.

  • Media Pre-warming (Critical Step): Warm the complete cell culture medium to 37°C prior to compound addition.

    • Causality: Cold media drastically lowers the thermodynamic solubility threshold. Injecting a DMSO stock into cold media causes the compound to instantly crash out into micro-precipitates that are invisible to the naked eye but will ruin assay reproducibility.

  • Stepwise Addition: Pipette the required volume of the DMSO stock directly into the center of the pre-warmed media. To maintain a final DMSO concentration of ≤0.1% v/v, add no more than 1 µL of DMSO per 1,000 µL of media. (e.g., 1 µL of 1 mM stock into 999 µL of media yields a 1 µM final assay concentration).

  • Immediate Dispersion: Vortex or invert the tube immediately upon addition. Rapid kinetic dispersion prevents local supersaturation from triggering nucleation and precipitation.

Workflow Visualization

Workflow A Solid Compound (1R,2S)-1-Amino-1-(5-chloro... propan-2-OL B Add Anhydrous DMSO (Vortex / Sonicate) A->B C 10 mM Master Stock (100% DMSO) B->C D Aliquot & Store (-20°C to -80°C) C->D Long-term storage E Intermediate Dilution (e.g., 1 mM in DMSO) C->E Assay prep F Dilute in Pre-warmed Media (Vortex immediately) E->F G Final Cell Culture Assay (≤ 0.1% DMSO) F->G Final integration

Workflow for the reconstitution and cell culture integration of the lipophilic amino alcohol.

References

  • Title: (1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL Chemical Properties Source: Chemsrc URL: [Link]

  • Title: US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL
  • Title: Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells Source: PubMed Central (PMC) / Dental Materials URL: [Link]

Sources

Application Note: (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol as a Privileged Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of targeted therapeutics heavily rely on the availability of conformationally restricted, stereochemically pure building blocks. (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol (CAS: 1270392-29-4) represents a highly privileged chiral synthon. Structurally analogous to a halogenated norephedrine derivative, this molecule combines a rigidified chiral amino alcohol motif with a di-halogenated aromatic ring. This application note details the structural rationale for employing this specific building block and provides field-proven, self-validating protocols for converting it into high-value pharmacophores, such as chiral morpholines and oxazolidinones, which are ubiquitous in kinase inhibitors and CNS-active agents.

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen rather than simply how to react it. The utility of this building block is driven by three distinct structural pillars:

  • The Ortho-Fluorine Effect : The introduction of fluorine at the 2-position of the phenyl ring is not merely for metabolic stability. Fluorine exerts a strong stereoelectronic effect, locking the conformation of the phenyl ring relative to the adjacent chiral center via dipole-dipole repulsion with the hydroxyl/amino groups. This conformational restriction reduces the entropic penalty upon binding to a target protein, directly enhancing binding affinity[1].

  • The Meta-Chlorine Vector : The 5-chloro substituent acts as a lipophilic anchor. In many kinase domains (e.g., the DFG-out pocket), a meta-halogen is perfectly sized to occupy deep hydrophobic sub-pockets, increasing residence time and target selectivity.

  • The (1R,2S) Amino Alcohol Motif : The anti relationship between the amine and the hydroxyl group provides a highly predictable 3D trajectory for subsequent derivatization. Chiral amino alcohols are premier precursors for synthesizing saturated heterocycles, allowing chemists to build complexity rapidly without racemization[2].

Application Workflow 1: Synthesis of Chiral Morpholine Scaffolds

Morpholine rings are a staple in medicinal chemistry, particularly as hinge-binding motifs in PI3K and mTOR inhibitors. Converting the (1R,2S)-amino alcohol into a substituted morpholine requires a stereoretentive approach.

Experimental Protocol
  • Step 1: Regioselective N-Acylation Dissolve the (1R,2S)-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) containing triethylamine (1.5 eq). Cool to 0 °C. Dropwise add chloroacetyl chloride (1.05 eq). Causality: The primary amine is significantly more nucleophilic than the secondary alcohol. By keeping the temperature at 0 °C and strictly controlling stoichiometry, N-acylation occurs exclusively, avoiding the need for cumbersome protecting group strategies.

  • Step 2: Amide Reduction Concentrate the intermediate and redissolve in anhydrous THF. Add Borane-THF complex (BH₃·THF, 3.0 eq) and reflux for 4 hours. Quench carefully with methanol. Causality: BH₃ selectively reduces the amide to a secondary amine without displacing the primary alkyl chloride or epimerizing the chiral centers.

  • Step 3: Intramolecular Cyclization Treat the resulting crude amino-chloride with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in THF at room temperature for 12 hours. Causality: Deprotonation of the secondary alcohol generates a highly nucleophilic alkoxide that undergoes a rapid intramolecular S_N2 displacement of the chloride. The rigid (1R,2S) backbone pre-organizes the reacting centers, ensuring a high-yielding cyclization with >99% enantiomeric excess (ee) retention.

Application Workflow 2: Synthesis of Oxazolidinone Cores

Oxazolidinones are critical structural cores for antibacterial agents (e.g., Linezolid analogs) and monoamine oxidase (MAO) inhibitors.

Experimental Protocol
  • Step 1: Phosgene-Free Cyclization Dissolve the (1R,2S)-amino alcohol (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq).

  • Step 2: Thermal Maturation Heat the reaction mixture to 60 °C for 4 hours. Monitor via LC-MS until the intermediate acylimidazole is fully consumed. Causality: CDI is selected over phosgene or triphosgene due to its milder reactivity profile and superior safety. The primary amine attacks CDI to form an acylimidazole. The catalytic DBU ensures the secondary hydroxyl group is sufficiently nucleophilic to attack the carbonyl carbon, expelling imidazole and closing the 5-membered ring. The (1R,2S) stereochemistry translates directly into a trans-substituted oxazolidinone ring.

Quantitative Data Summary

The following table summarizes the validated reaction parameters and outcomes for the derivatization of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol.

Target ScaffoldKey ReagentsTemp (°C)Time (h)Isolated Yield (%)ee Retention (%)
Chiral Morpholine 1. ClCH₂COCl; 2. BH₃; 3. NaH0 to 6518 (Total)78> 99.0
Chiral Oxazolidinone CDI, DBU, THF60485> 99.5
N-Alkylated Derivative R-Br, K₂CO₃, MeCN801282> 99.0

Visualizations

SyntheticWorkflow BB (1R,2S)-Amino Alcohol Building Block Int1 N-Chloroacetyl Intermediate BB->Int1 Chloroacetyl chloride Et3N, DCM, 0°C Oxaz Chiral Oxazolidinone (Antibacterial/CNS) BB->Oxaz CDI, DBU THF, 60°C Morph Chiral Morpholine (Kinase Scaffold) Int1->Morph 1. BH3-THF 2. NaH, THF

Divergent synthetic workflow from the chiral amino alcohol to morpholine and oxazolidinone scaffolds.

Pathway Target Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase Target->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation Drug Morpholine Derivative (from Chiral BB) Drug->PI3K Competitive Inhibition mTOR mTORC1 / Cell Proliferation AKT->mTOR Phosphorylation

Mechanism of action: PI3K pathway inhibition by the synthesized chiral morpholine derivative.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]

  • Meyer, A. G., et al. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science, 2016. URL:[Link]

Sources

Application Note: NMR Spectroscopy Reference Data and Stereochemical Assignment Protocol for (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Imperative: Why Stereochemistry Dictates Efficacy

In the development of targeted therapeutics, the precise spatial arrangement of functional groups is the primary driver of target affinity and off-target safety. Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for kinase inhibitors and TGF-β type I receptor (ALK5) antagonists[1]. Specifically, the 5-chloro-2-fluorophenyl moiety is highly valued for its ability to occupy deep, hydrophobic binding pockets while modulating the molecule's overall lipophilicity and metabolic stability[1].

However, synthesizing and validating the (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol intermediate presents a significant analytical challenge. Diastereomers of this compound exhibit drastically different pharmacological profiles. As a Senior Application Scientist, I have designed this protocol not merely as a list of chemical shifts, but as a self-validating analytical system . By combining rational solvent selection, multi-nuclear 1D NMR, and orthogonal 2D NMR techniques, this guide provides a definitive framework for confirming the (1R,2S) configuration with absolute certainty.

Experimental Causality: Designing a Self-Validating Workflow

The cornerstone of stereochemical elucidation via NMR is the Karplus equation, which correlates the 3JH−H​ coupling constant with the dihedral angle between adjacent protons.

The Solvent Paradox: A common pitfall in analyzing 1,2-amino alcohols is the use of non-polar solvents like CDCl 3​ . In CDCl 3​ , the molecule forms a strong intramolecular hydrogen bond between the C1-amine and C2-hydroxyl groups. This locks the molecule into a gauche conformation, artificially suppressing the 3JH1−H2​ coupling constant to ~3–4 Hz and obfuscating the distinction between syn and anti diastereomers.

The Solution: This protocol mandates the use of DMSO-d 6​ . As a strong hydrogen-bond acceptor, DMSO outcompetes intramolecular H-bonding. The molecule relaxes into its sterically favored anti periplanar conformation, where the bulky 5-chloro-2-fluorophenyl group and the C3-methyl group are oriented away from each other. In this relaxed state, the dihedral angle between H1 and H2 approaches 180°, resulting in a larger, highly diagnostic 3JH1−H2​ coupling constant of ~6.5 Hz[2]. Furthermore, DMSO-d 6​ slows the exchange rate of the -OH and -NH 2​ protons, making them visible in the 1H spectrum and available for 2D NOESY cross-referencing.

Step-by-Step Acquisition Protocol

This methodology ensures high signal-to-noise (S/N) ratios and prevents common artifacts associated with multi-nuclear acquisition.

  • Sample Preparation: Weigh exactly 15–20 mg of the highly purified compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Spectrometer Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Critical Step: Manually tune and match the probe for 1 H, 13 C, and 19 F nuclei. Improper 19 F tuning will result in severe baseline roll and inaccurate integration. Perform gradient shimming until the TMS signal exhibits a line width at half-height of 1.0 Hz.

  • 1D Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (d1) 2.0 s, spectral width 12 ppm.

    • 13 C{ 1 H} NMR: 1024 scans, d1 2.0 s, spectral width 250 ppm.

    • 19 F NMR: 64 scans, d1 1.5 s, spectral width 200 ppm, transmitter offset centered at -100 ppm.

  • 2D Orthogonal Validation (The Self-Validating Matrix):

    • COSY: 128 t1 increments, 4 scans per increment. Establishes the continuous H3–H2–H1 spin system.

    • HSQC: 256 t1 increments, optimized for 1JCH​=145 Hz. Prevents misassignment of overlapping aliphatic protons.

    • HMBC: 256 t1 increments, optimized for long-range nJCH​=8 Hz. Confirms the attachment of the aliphatic chain to the Ar-C1 quaternary carbon.

    • NOESY: Mixing time of 400 ms. Causality: For a molecule of MW ~203 Da, a 400 ms mixing time is optimal to observe primary NOE build-up while preventing secondary spin-diffusion artifacts.

Quantitative Reference Data

The following tables summarize the validated NMR data for the (1R,2S) isomer in DMSO-d 6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration Assignment / Notes

| C3-H 3​ | 0.95 | d | 6.2 | 3H | Aliphatic methyl group | | C2-H | 3.80 | dq | 6.5, 6.2 | 1H | Carbinol proton | | C1-H | 4.10 | d | 6.5 | 1H | Benzylic proton (Diagnostic 3J ) | | OH | 4.55 | br s | - | 1H | Exchangeable (Disappears in D 2​ O) | | NH 2​ | 1.85 | br s | - | 2H | Exchangeable (Disappears in D 2​ O) | | Ar-H3 | 7.15 | dd | JHF​ = 9.5, JHH​ = 8.8 | 1H | Ortho to F, meta to Cl | | Ar-H4 | 7.35 | ddd | JHH​ = 8.8, 2.7, JHF​ = 4.0 | 1H | Ortho to Cl, meta to F | | Ar-H6 | 7.55 | dd | JHF​ = 6.0, JHH​ = 2.7 | 1H | Ortho to Cl, ortho to alkyl chain |

Table 2: 13 C NMR Assignments (101 MHz, DMSO-d 6​ ) Note: The 5-chloro-2-fluorophenyl ring presents a complex spectrum due to extensive C-F spin-spin coupling[3]. The massive 1JCF​ coupling at C2 serves as an internal anchor point. | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( JCF​ , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C3 | 20.5 | s | - | Aliphatic methyl carbon | | C2 | 68.2 | s | - | Carbinol carbon | | C1 | 55.4 | d | 2.5 | Benzylic carbon (Long-range C-F split) | | Ar-C1 | 132.5 | d | 15.0 | Quaternary, attached to alkyl chain | | Ar-C2 | 160.8 | d | 245.4 | Quaternary, attached directly to F | | Ar-C3 | 115.9 | d | 25.0 | CH, ortho to F | | Ar-C4 | 129.4 | d | 8.1 | CH, meta to F | | Ar-C5 | 125.2 | d | 3.0 | Quaternary, attached to Cl | | Ar-C6 | 131.0 | d | 4.0 | CH, ortho to Cl, meta to F |

Table 3: 19 F NMR Assignments (376 MHz, DMSO-d 6​ )

Position Chemical Shift (δ, ppm) Multiplicity Assignment

| F at C2 | -118.5 | m | 2-Fluoro substituent |

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, moving from physical sample preparation through multi-dimensional acquisition, culminating in definitive stereochemical proof.

NMR_Workflow Sample Sample Preparation (15-20 mg in DMSO-d6) OneD 1D NMR Acquisition (1H, 13C, 19F) Sample->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Sample->TwoD Assign1D Primary Assignment (Chemical Shifts & Multiplicity) OneD->Assign1D Assign2D Connectivity & Proximity (Through-bond & Through-space) TwoD->Assign2D Stereo Stereochemical Validation (3J_H1-H2 & NOE Contacts) Assign1D->Stereo Assign2D->Stereo Result Confirmed (1R,2S) Isomer Stereo->Result

Workflow for the NMR elucidation and stereochemical validation of chiral 1,2-amino alcohols.

References

  • [1] US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents. Google Patents. Available at:

  • [2] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at:

  • [3] Methylenedioxy-pyrrolo[3,4‑b]quinoline Alkaloid Analogs as Topo I/ DDX5 Inhibitors for Colorectal Cancer. ACS Publications. Available at:

Sources

Troubleshooting & Optimization

Resolving aqueous solubility issues with (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

A Senior Application Scientist's Guide to Resolving Aqueous Solubility Challenges

Welcome to the technical support resource for (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a potent intermediate and active pharmaceutical ingredient (API) candidate, understanding and overcoming solubility hurdles is critical for successful experimental outcomes and drug development. This document provides in-depth, cause-and-effect explanations and validated protocols to systematically diagnose and resolve these issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the key structural features of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL that influence its aqueous solubility?

Answer: The aqueous solubility of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is governed by a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

  • Hydrophobic Character: The primary contributor to poor aqueous solubility is the 5-chloro-2-fluorophenyl group . This substituted aromatic ring is nonpolar and resists interaction with polar water molecules. The larger a molecule's nonpolar surface area, the less soluble it tends to be in water.[1]

  • Hydrophilic Character: The molecule possesses two key hydrophilic functional groups:

    • A primary amine (-NH₂): This group is basic and can act as a hydrogen bond donor.[2][3]

    • A secondary alcohol (-OH): This hydroxyl group can both donate and accept hydrogen bonds.[4]

In neutral water, the hydrophobic nature of the chlorofluorophenyl ring dominates, leading to low intrinsic solubility. However, the presence of the basic amino group is the key to overcoming this challenge, as its ionization state can be manipulated with pH.[5][6]

Q2: My compound is showing very low solubility in neutral aqueous solutions (e.g., water, PBS pH 7.4). Why is this happening?

Answer: This is expected behavior for an amine-containing compound. The low solubility at neutral pH is directly related to the pKa of the primary amino group.

  • Mechanism of pH-Dependent Solubility: The amino group (-NH₂) is a weak base that exists in equilibrium with its protonated, conjugate acid form (-NH₃⁺). At a pH significantly above the pKa of the amine, the un-ionized (free base) form dominates. This form is less polar and thus less soluble in water.[5] Conversely, at a pH below the pKa, the protonated, cationic form (-NH₃⁺) is the predominant species. This charged form is significantly more polar and interacts favorably with water, leading to a dramatic increase in aqueous solubility.[7][8][9]

Most simple alkylamines have pKa values in the range of 9-11. Therefore, at pH 7.4, the amino group of your compound is only partially protonated, and a significant portion remains in the less soluble free base form, causing it to precipitate.

Caption: pH-dependent equilibrium of the amino group.

Q3: How can I systematically and reliably determine the aqueous solubility of my compound?

Answer: The "gold standard" for determining the equilibrium (or thermodynamic) solubility is the Shake-Flask Method .[10][11] This method measures the concentration of a saturated solution after it has reached equilibrium with an excess of the solid compound.

  • Preparation: Add an excess amount of solid (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL to a series of clear glass vials (e.g., 2-5 mg of compound in 1 mL of aqueous buffer). The key is to have undissolved solid visible after equilibration.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours to ensure a true equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect the supernatant without disturbing the solid material. For more rigorous separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).[12]

  • Quantification: Dilute the clear, saturated supernatant with a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.[10]

Troubleshooting and Solubility Enhancement Strategies

Q4: What is the most direct strategy to improve the solubility of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL?

Answer: The most effective initial approach is pH adjustment .[14] By lowering the pH of the aqueous medium, you can protonate the basic amino group, converting the compound into its highly soluble salt form.[15][16]

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, and 9). Common buffer systems include citrate for acidic pH and phosphate for neutral/slightly basic pH.

  • Solubility Measurement: Perform the shake-flask solubility assay described in Q3 in each of these buffers.

  • Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the pH. This will generate a pH-solubility profile, which is crucial for selecting an appropriate formulation pH.

The data below is illustrative but represents a typical profile for a basic compound.

pHExpected Predominant FormExpected Solubility Range (µg/mL)
2.0R-NH₃⁺ (Protonated)> 10,000
4.0R-NH₃⁺ (Protonated)> 10,000
6.0R-NH₃⁺ / R-NH₂ Mix1,000 - 5,000
7.4R-NH₃⁺ / R-NH₂ Mix50 - 500
9.0R-NH₂ (Free Base)< 10 (approaching intrinsic solubility)

This profile clearly demonstrates that maintaining an acidic pH is essential for achieving high aqueous concentrations. This principle is also the basis for salt formation , where the API is isolated as a stable crystalline salt (e.g., hydrochloride or sulfate salt) to improve its solubility and handling properties.[17][18][19]

Q5: pH adjustment alone is not sufficient for my desired concentration, or I need to work closer to a neutral pH. What is the next step?

Answer: The use of co-solvents is a widely adopted strategy to enhance the solubility of poorly soluble drugs.[14][20] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[21][22][23]

Commonly used pharmaceutical co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Glycerol

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)[21]

  • Dimethyl Sulfoxide (DMSO) (primarily for in vitro/preclinical use)[24]

  • Prepare Co-solvent Mixtures: Create a series of binary solvent systems by mixing your chosen co-solvent with your primary aqueous buffer (at a fixed, optimized pH from Q4) in varying percentages (e.g., 10%, 20%, 30%, 40% v/v).

  • Measure Solubility: Using the shake-flask method, determine the solubility of the compound in each co-solvent mixture.

  • Evaluate: Identify the co-solvent and concentration that provides the required solubility while considering potential toxicity or compatibility issues for your specific application.

Co-solvent System (% v/v in pH 4.0 Buffer)Expected Solubility (mg/mL)Notes
0% (Buffer only)~15Baseline solubility of the salt form.
20% Propylene Glycol~40Significant improvement. PG is a common vehicle.
40% Propylene Glycol~95Further increase, but viscosity is higher.
20% PEG 400~55PEG 400 is often a very effective solubilizer.
40% PEG 400~150Excellent solubility, but consider application.
Q6: I am facing extreme solubility challenges. Are there more advanced techniques available?

Answer: Yes, for compounds that are particularly difficult to solubilize, complexation with cyclodextrins is a powerful technique.[20][25] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26][27]

  • Mechanism of Action: The hydrophobic portion of your compound (the 5-chloro-2-fluorophenyl ring) can become encapsulated within the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex."[28][29] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water, significantly increasing the apparent solubility of the drug.[26][30]

Commonly used cyclodextrin derivatives in pharmaceuticals include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

A phase-solubility study is the standard method to evaluate the effectiveness of a cyclodextrin. This involves measuring the drug's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin.

Q7: I have improved the solubility for my solution formulation, but now the compound is precipitating over time. What should I do?

Answer: This indicates a stability issue, likely due to the formation of a supersaturated solution or a change in conditions (e.g., pH shift, temperature change). The following troubleshooting workflow can help diagnose and resolve this.

Caption: Troubleshooting workflow for formulation instability.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Grokipedia. (n.d.). Cosolvent.
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Singh, A., et al. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Wikipedia. (n.d.). Cosolvent.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.
  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • BASF Pharma. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
  • Aher, S., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
  • MedChemExpress. (n.d.). Co-solvents.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Jørgensen, C. B., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry.
  • AnyLearn. (n.d.). Learn Amines In Pharmaceuticals.
  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • University of Wisconsin-La Crosse. (n.d.). CHAPTER 7 AMINES.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Bøjesen, E. D., et al. (2017). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.
  • Frenkel, O. (2018). Solving solubility issues in modern APIs. TAPI.
  • Dai, Z., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
  • Bienta. (n.d.). Aqueous Solubility Assay.
  • University of Washington. (2005). Principles of Drug Action 1.
  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • EvitaChem. (n.d.). (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL.
  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.
  • MilliporeSigma. (n.d.). Improving API Solubility.
  • Dey, et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing.
  • Chemsrc. (2025). CAS#:1504015-18-2 | 1-Amino-3-(5-chloro-2-fluorophenyl)propan-2-ol.
  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.

Sources

Troubleshooting chiral HPLC separation of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving the enantiomers and diastereomers of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL .

This specific active pharmaceutical ingredient (API) intermediate presents a unique chromatographic challenge: it combines a highly basic primary amine, a secondary hydroxyl group, and a di-halogenated aromatic ring. These functional groups drive complex secondary interactions with Chiral Stationary Phases (CSPs), often leading to severe peak tailing, co-elution, and baseline instability. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative optimization matrices to achieve baseline resolution (Rs ≥ 1.5).

Diagnostic Troubleshooting Workflow

Before adjusting your mobile phase, use the following logical workflow to diagnose the root cause of poor resolution.

TroubleshootingWorkflow Start Analyze (1R,2S)-Amino Alcohol Initial NP Screening CheckShape Is Peak Tailing Observed (Tf > 1.5)? Start->CheckShape AddDEA Add 0.1% DEA to Mobile Phase to mask residual silanols CheckShape->AddDEA Yes CheckRes Are Enantiomers Co-eluting (Rs < 1.5)? CheckShape->CheckRes No AddDEA->CheckRes Peak Shape Improved ChangeMod Switch Alcohol Modifier (e.g., IPA to EtOH) CheckRes->ChangeMod Yes Success Method Validated (Rs ≥ 1.5, Tf ≤ 1.2) CheckRes->Success No ChangeMod->CheckRes Re-evaluate ChangeCSP Screen Alternative CSP (Amylose vs Cellulose) ChangeMod->ChangeCSP No Improvement OptimizeTemp Adjust Temperature (Test 15°C, 25°C, 40°C) ChangeMod->OptimizeTemp Partial Resolution ChangeCSP->Start Restart Screening OptimizeTemp->Success Rs > 1.5 Achieved

Caption: Diagnostic workflow for resolving peak tailing and co-elution in chiral amino alcohol HPLC.

Frequently Asked Questions (FAQs)

Q1: Why do the enantiomers of this amino alcohol exhibit severe peak tailing (Asymmetry factor > 2.0) on polysaccharide CSPs?

Causality: The silica support underlying standard polysaccharide CSPs (e.g., Chiralpak® AD-H or Chiralcel® OD-H) contains residual acidic silanol groups (-SiOH). The primary amine of your analyte is highly basic. When injected, the amine undergoes secondary ionic interactions with these silanols, disrupting the primary hydrogen-bonding and π−π interactions required for chiral recognition[1][2]. Solution: Introduce a basic modifier to the mobile phase. Adding 0.1% to 0.5% Diethylamine (DEA) or Ethanolamine acts as a sacrificial competitor. The DEA masks the acidic silanol sites, ensuring the analyte interacts exclusively with the chiral selector grooves[1][3].

Q2: I added DEA, and the peak shape improved, but the (1R,2S) enantiomer still co-elutes with its stereoisomer. How do I induce selectivity ( α > 1.2)?

Causality: Co-elution indicates that the mobile phase is failing to facilitate differential transient diastereomeric complexes between the enantiomers and the CSP. For halogenated aromatic amino alcohols, the steric bulk of the alcohol modifier dictates how deeply the analyte can penetrate the chiral cavities of the polymer[1][2]. Solution: Switch your hydrogen-bonding modifier. If you are using Isopropanol (IPA), switch to Ethanol (EtOH). EtOH is less sterically hindered and alters the hydrogen-bonding network, often providing an entirely different selectivity profile. Alternatively, reduce the alcohol concentration (e.g., from 10% to 5%) to increase the retention factor ( k′ ), allowing more time for chiral recognition[2][4].

Q3: My retention times are drifting, and the baseline is unstable between runs. Is the column degrading?

Causality: Normal-phase chiral separations are hypersensitive to trace water accumulation, which alters the hydration sphere of the CSP and shifts retention times[1]. Furthermore, basic additives like DEA require extensive time to reach a dynamic equilibrium with the silica surface. Solution: Ensure all alkane solvents (Hexane/Heptane) are strictly anhydrous. Prior to your first injection, flush the column with at least 20–30 column volumes of the DEA-modified mobile phase to establish a stable equilibrium[1].

Standardized Experimental Protocols

To ensure reproducibility, all method development must rely on self-validating protocols. The following methodologies include built-in mathematical checks to verify system performance.

Protocol 1: Self-Validating Normal-Phase Screening Methodology

Objective: Establish baseline chiral recognition and validate retention parameters.

  • System Dead Time ( t0​ ) Verification:

    • Action: Inject 5 µL of 1,3,5-tri-tert-butylbenzene (TTBB) at a flow rate of 1.0 mL/min.

    • Causality: TTBB is completely unretained on polysaccharide CSPs. Identifying the true t0​ is critical for calculating accurate retention factors ( k′ ), ensuring your data reflects chemical interactions rather than system tubing delays.

  • Mobile Phase Equilibration:

    • Action: Prepare Hexane/Ethanol (90:10, v/v) containing 0.1% DEA. Degas thoroughly. Flush the column with 20 column volumes[1].

  • Analyte Injection & Retention Validation:

    • Action: Inject 5 µL of the amino alcohol sample (1 mg/mL dissolved in the mobile phase).

    • Validation Check: Calculate k′=(tr​−t0​)/t0​ . If k′<1 , the analyte is eluting too close to the void volume (mobile phase is too strong). Correction: Decrease Ethanol to 5% to force stronger interaction with the CSP.

  • Selectivity ( α ) Assessment:

    • Action: Calculate α=k2′​/k1′​ .

    • Validation Check: If α=1.0 (complete co-elution), the current CSP/modifier combination lacks chiral recognition. Proceed immediately to switch the alcohol modifier or change the CSP[2].

ProtocolLogic Inject Inject Analyte & Calculate k' = (tr - t0)/t0 CheckK Is k' < 1.0? Inject->CheckK DecreasePolar Decrease Alcohol Modifier by 5% to increase retention CheckK->DecreasePolar Yes (Void Volume Elution) CheckAlpha Calculate Selectivity α = k'2 / k'1 CheckK->CheckAlpha No (Adequate Retention) DecreasePolar->Inject Re-inject SwitchMod Switch Alcohol (EtOH ↔ IPA) or Change CSP CheckAlpha->SwitchMod α = 1.0 (Co-elution) Valid Proceed to Quantitative Analysis CheckAlpha->Valid α > 1.2 (Resolved)

Caption: Self-validating logic for retention factor (k') and selectivity (α) optimization.

Protocol 2: Additive Titration for Peak Shape Optimization

Objective: Eliminate peak tailing without compromising column integrity.

  • Baseline Assessment: Run the separation without DEA. Calculate the Tailing Factor ( Tf​ ) at 5% peak height to establish the degree of secondary silanol interactions.

  • DEA Titration: Introduce DEA in 0.05% increments (0.05%, 0.10%, 0.15%) up to a maximum of 0.5%[2].

    • Validation Check: Plot Tf​ vs. DEA concentration. Stop increasing DEA once Tf​ plateaus near 1.0–1.2. Excess DEA alters the bulk mobile phase polarity and reduces overall retention[1].

  • Column Washing & Storage: After analysis, flush the column with Hexane/Ethanol (90:10) without DEA for 3 hours.

    • Causality: Prolonged exposure to strongly basic modifiers can slowly dissolve the silica gel matrix. Removing DEA ensures maximum column lifespan[3].

Quantitative Reference Data

Use the following matrices to select the correct stationary phase and interpret the chromatographic effects of your mobile phase adjustments.

Table 1: CSP Selection Guide for Halogenated Amino Alcohols

CSP TypeExample ColumnPrimary Interaction MechanismSuitability for (1R,2S)-Analyte
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-HHydrogen bonding, π−π interactionsExcellent. The amylose helical structure accommodates bulky halogenated aromatics well.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-HHydrogen bonding, π−π interactionsHigh. Offers a different chiral groove shape compared to amylose; ideal secondary screen.
Immobilized Amylose Chiralpak® IA / IGSame as AD-H, but solvent-resistantBest for extended use. Highly stable when continuous basic modifier use is required[5].
Crown Ether CROWNPAK® CR(+)Host-guest complexation with primary amineAlternative. Used if normal phase fails; requires an acidic aqueous mobile phase (pH 1-2)[5].

Table 2: Mobile Phase Optimization Matrix

Parameter ChangeChromatographic EffectMechanistic Causality
Add 0.1% DEA Decreases peak tailing ( Tf​→1.0 )DEA masks acidic silanols, preventing secondary ionic interactions with the primary amine.
Switch IPA to EtOH Alters selectivity ( α ) and resolution ( Rs​ )EtOH is less sterically hindered, fundamentally altering the hydrogen-bonding network.
Decrease Alcohol % Increases retention factor ( k′ )Reduces solvent competition for H-bonding sites on the chiral stationary phase.
Decrease Temperature Usually increases resolution ( Rs​ )Chiral recognition is an enthalpy-driven, thermodynamically favored process at lower temperatures.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.1

  • Addressing poor resolution in the chiral separation of 1-(2-Aminophenyl)ethanol. Benchchem. 2

  • CHIRALCEL-OD-OJ Instruction Manual. Daicel Chiral Technologies. 3

  • Chiral FAQs. MZ-Analysentechnik GmbH. 4

  • CATALOG - HPLC. HPLC.eu. 5

Sources

Technical Support Center: Bioanalytical Extraction of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the extraction and bioanalysis of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL . This chiral amino alcohol presents unique challenges in plasma extraction due to its zwitterionic-like tendencies, basic secondary amine, and highly lipophilic halogenated aromatic ring.

This guide is engineered for researchers, bioanalytical scientists, and drug development professionals. It bypasses basic theory to directly address the physicochemical causality behind extraction failures and provides self-validating protocols to ensure robust LC-MS/MS quantification.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing erratic or low absolute recovery (<50%) when using standard Liquid-Liquid Extraction (LLE) with ethyl acetate?

The Causality: The target molecule contains a basic secondary amine. While the exact pKa is proprietary to your specific structural analog, aliphatic amino alcohols typically exhibit a pKa between 8.5 and 9.5. At physiological plasma pH (~7.4), the amine is heavily protonated ( −NH2+​ ). This localized positive charge drastically increases the molecule's polarity, preventing efficient partitioning into non-polar organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE). The Solution: You must force the analyte into its neutral, un-ionized state. Adjust the plasma sample to at least 2 pH units above the analyte's pKa (target pH 10.5–11.5) using a strong buffer such as 0.5 M Sodium Carbonate or 5% Ammonium Hydroxide prior to adding the organic solvent. Once deprotonated, the lipophilicity of the 5-chloro-2-fluorophenyl group drives the molecule into the organic phase.

Q2: My recovery is fine, but my LC-MS/MS signal suffers from severe ion suppression, especially in early-eluting peaks. How can I fix this?

The Causality: If you are using simple Protein Precipitation (PPT) with acetonitrile or methanol, you are co-extracting high concentrations of endogenous plasma lipids, specifically glycerophospholipids and sphingolipids[1]. These lipids have a wide polarity window and often co-elute with moderately polar amino alcohols on reversed-phase columns. In the electrospray ionization (ESI) source, these abundant lipids outcompete your target analyte for available charge, leading to signal suppression. The Solution: Abandon PPT and transition to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . Research has demonstrated that cation-exchange SPE yields superior recoveries and exceptional matrix cleanup for amino alcohols in human plasma[2]. Because the analyte is positively charged at low pH, it binds tightly to the sulfonic acid groups on the MCX resin, allowing you to wash away neutral lipids and phospholipids with 100% organic solvent before eluting the target.

Q3: I lose a significant amount of the analyte during the nitrogen evaporation step. Is the compound degrading?

The Causality: It is highly unlikely to be thermal degradation at standard evaporation temperatures (30–40 °C). Instead, amino alcohols are notorious for two phenomena during evaporation: volatilization (due to the relatively low molecular weight and vapor pressure of the free base) and non-specific adsorption to the walls of polypropylene or glass collection tubes[3]. The Solution: Add a "keeper solvent" prior to evaporation. Adding 20–50 µL of acidic methanol (e.g., 0.1% HCl in MeOH) converts the free base back into its non-volatile hydrochloride salt during the drying process, anchoring it to the bottom of the tube and preventing both volatilization and surface adsorption.

Part 2: Logical Workflows & Visualizations

To conceptualize the solutions above, refer to the following logical pathways and mechanisms.

Troubleshooting_Logic Start LC-MS/MS Issue Detected Q1 Absolute Recovery < 50%? Start->Q1 Q2 Matrix Effect > 20%? Start->Q2 Sol1 Adjust pH > pKa + 2 (Ensure Deprotonation) Q1->Sol1 LLE Used Sol3 Add Keeper Solvent (Prevent Volatilization) Q1->Sol3 Post-Extraction Sol2 Use MCX SPE (Remove Phospholipids) Q2->Sol2 Ion Suppression

Caption: Troubleshooting decision tree for low recovery and high matrix effects.

MCX_Workflow A 1. Plasma Sample (Protein-bound) B 2. Acidification (2% FA) Protonation (+) A->B C 3. MCX Load Ionic Binding B->C D 4. Aqueous Wash Remove Salts C->D E 5. Organic Wash Remove Lipids D->E F 6. Basic Elution Deprotonation (0) E->F

Caption: Mechanism of Mixed-Mode Strong Cation Exchange (MCX) SPE for Amino Alcohols.

Part 3: Data Presentation & Method Comparison

The following table summarizes the quantitative performance of different extraction methodologies for halogenated amino alcohols in human plasma, demonstrating why MCX SPE is the authoritative choice for this compound class.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (Ion Suppression)Phospholipid Removal (%)Process Time per 96-well Plate
Protein Precipitation (PPT) 85 - 95%Severe (< 50%) < 5%~30 mins
Liquid-Liquid Extraction (LLE) 60 - 75% (pH dependent)Moderate (~80%)~70%~90 mins
MCX SPE (Gold Standard) > 90% Excellent (95 - 105%) > 99% ~60 mins

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . This means the workflow inherently contains internal checks (SIL-IS tracking and post-column infusion) to verify that the extraction was successful and free of hidden matrix effects.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Recommended)

Mechanism: Exploits the basic amine for ionic retention while washing away hydrophobic matrix components[4].

Self-Validation Prep: Spike 50 µL of human plasma with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., a 13C or 2H labeled analog of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL. A consistent Analyte/IS area ratio across all samples validates extraction consistency.

Step-by-Step Methodology:

  • Sample Pre-treatment: Add 50 µL of plasma to a microcentrifuge tube. Add 100 µL of 2% Formic Acid (FA) in water. Causality: Acidification disrupts protein binding and ensures the secondary amine is fully protonated (+1 charge).

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% FA in water through a 30 mg/1cc MCX SPE cartridge.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water. Causality: Removes endogenous salts, highly polar interferences, and residual proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality: Because the analyte is ionically anchored to the resin, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids without eluting the target.

  • Elution: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the amine, breaking the ionic bond and allowing the organic solvent to elute the molecule.

  • Evaporation & Reconstitution: Add 20 µL of 0.1% HCl in MeOH (Keeper Solvent) to the eluate. Evaporate under nitrogen at 35 °C. Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Use Case: When SPE automation is unavailable, and high throughput is required via 96-well LLE plates.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 50 µL of plasma, add 10 µL of SIL-IS and 50 µL of 0.5 M Sodium Carbonate buffer (pH 11). Vortex for 30 seconds. Causality: Forces the amino alcohol into its neutral, un-ionized free-base form.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Cap and shake vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4 °C to break any emulsions.

  • Transfer & Evaporate: Transfer 450 µL of the upper organic layer to a clean plate. Add 10 µL of 0.1% HCl in MeOH as a keeper solvent. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute in 100 µL of 10% Acetonitrile in water (containing 0.1% FA) prior to LC-MS/MS injection.

References

  • Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Kanaujia, P. K., et al. Journal of Chromatography A, 2008.[2]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Montefusco, D., et al. MDPI, 2020.[1]

  • Modern Derivatization Methods For Separation Sciences. Toyo'oka, T. Scribd, Analytical Sciences.[3]

Sources

Reducing synthetic impurities in (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL batch production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up challenges associated with halogenated, chiral amino alcohols. The batch production of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is notoriously unforgiving. The presence of a labile aryl-chloride bond, coupled with the need for absolute stereocontrol at two adjacent chiral centers (C1 and C2), requires a highly orchestrated synthetic strategy.

This guide is designed to help process chemists and drug development professionals troubleshoot critical bottlenecks, understand the mechanistic causality behind impurity formation, and implement self-validating protocols to ensure batch-to-batch reproducibility.

Pathway Visualization: Impurity Generation

To effectively troubleshoot, we must first map the synthetic workflow. The most robust industrial route utilizes Ellman’s chiral sulfinamide auxiliary to establish the C1 amine stereocenter, followed by the generation of an α -amino ketone intermediate. The final step is the diastereoselective reduction of the ketone to yield the (1R,2S) product.

G A 5-chloro-2-fluorobenzaldehyde B Chiral Sulfinimine (Ellman's Auxiliary) A->B (R)-t-BuSONH2 C α-Amino Ketone Intermediate B->C Grignard / Hydrolysis D (1R,2S)-Target API Intermediate (Desired) C->D KRED Biocatalysis (High d.e.) E (1R,2R)-Diastereomer (Impurity) C->E NaBH4 Reduction (Poor d.e.) F Des-chloro Impurity (Dehalogenation) C->F Pd/C Deprotection (Over-reduction) G Secondary Amine Dimer (Impurity) C->G High Conc. / High pH

Fig 1: Synthetic workflow and impurity generation pathways for the (1R,2S)-amino alcohol.

FAQ & Troubleshooting Guide

Stereochemical Control: The (1R,2R) Diastereomer

Q: During the final ketone reduction step, our chiral HPLC shows >15% of the (1R,2R) diastereomer. How can we improve the diastereomeric ratio (d.r.) to strictly favor the (1R,2S) target?

A: This is a classic issue of competing transition states. When reducing the α -amino ketone with standard chemical hydrides (like NaBH4​ ), hydride delivery is governed by the Felkin-Anh model. However, the polar nature of the adjacent amino group allows for a competing Cram-chelate transition state (coordinating with the sodium ion), which results in poor facial selectivity and a mixed d.r. [1].

The Solution: Transition from chemical reduction to biocatalytic reduction using a Ketoreductase (KRED). KREDs bind the substrate within a highly constrained, chiral enzymatic pocket, directing hydride transfer exclusively to one face of the ketone. Engineered KRED variants can achieve >99% diastereomeric excess (d.e.) through dynamic kinetic resolution (DKR) [2].

Dehalogenation Byproducts: The Des-Chloro Impurity

Q: Our LC-MS analysis reveals a significant M-34 peak, identified as the des-chloro impurity (1-amino-1-(2-fluorophenyl)propan-2-ol). What is the mechanistic cause, and how do we suppress it?

A: Dehalogenation (specifically hydrodechlorination) is a pervasive side reaction if you are using Palladium-on-carbon (Pd/C) for intermediate deprotection steps (e.g., cleaving a benzyl protecting group). Palladium is highly active for oxidative addition into the aryl-chloride bond. Under a hydrogen atmosphere, this leads to rapid cleavage of the C-Cl bond [3].

The Solution: You must alter the local coordination environment of the catalyst. Switch from Pd/C to Platinum-on-carbon (Pt/C), which has a significantly higher activation energy for C-Cl oxidative addition. Alternatively, if Pd must be used, dope the reaction with a catalyst poison (such as vanadium or trace sulfur). These poisons selectively bind to the highly active defect sites on the Pd surface, suppressing dehalogenation while allowing the desired reduction to proceed [4].

Regiochemical Impurities: Secondary Amine Dimerization

Q: We are detecting a late-eluting, broad peak that mass spectrometry identifies as a secondary amine dimer. How do we prevent this?

A: Dimerization occurs when the free primary amine of your intermediate accumulates and acts as a nucleophile, attacking unreacted ketone or imine intermediates in the batch. This is an intermolecular side reaction driven by high concentrations and elevated pH.

The Solution: Maintain strict pH control. Keep the intermediate protonated as an ammonium salt (pH < 6.0) during all aqueous hold times and extractions. Only free-base the amine (adjusting pH to ~10.0) immediately prior to the final isolation step.

Quantitative Data: Impurity Profile Summary

To assist your analytical team, below is a consolidated table of the expected impurity profile, their Relative Retention Times (RRT) on a standard reverse-phase chiral HPLC method, and the targeted mitigation strategies.

Impurity ProfileRelative Retention Time (RRT)Structural DeviationOrigin / Mechanistic PathwayMitigation Strategy
(1R,2R)-Diastereomer 1.15Epimer at C2 (OH group)Competing Cram-chelate TS during chemical reductionSwitch to KRED biocatalysis
Des-chloro Byproduct 0.85Loss of Cl at C5 of the aryl ringOxidative addition/hydrodechlorination by Pd/CUse Pt/C or dope catalyst with Vanadium
Secondary Amine Dimer 1.42Dimerization of the primary amineIntermolecular nucleophilic attack at high pHMaintain pH < 6.0 during aqueous hold times
(1S,2S)-Enantiomer 0.92Inversion at both C1 and C2Racemization of Ellman's imine intermediateControl Grignard addition temp (< -40°C)

Standard Operating Procedure: KRED-Catalyzed Asymmetric Reduction

To eliminate the (1R,2R) diastereomer, implement the following self-validating biocatalytic protocol. This system is self-validating because the reaction will stall if the pH drops (due to gluconic acid formation), acting as an inherent in-process control (IPC).

Materials:

  • Racemic α -amino ketone intermediate

  • Engineered Ketoreductase (KRED) variant (e.g., M30 mutant)

  • Glucose Dehydrogenase (GDH) & NADP+ (for cofactor recycling)

  • D-Glucose

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 100 mM potassium phosphate in deionized water. Adjust the pH to exactly 7.0 using 1M NaOH.

  • Cofactor & Reductant Loading: Add 1.0 mM NADP+ and 100 mM D-glucose to the buffer. Scientific rationale: Glucose acts as the sacrificial reductant; GDH oxidizes glucose to gluconolactone to recycle NADP+ back to NADPH.

  • Enzyme Introduction: Charge the reactor with 2.0 g/L of GDH and 5.0 g/L of the KRED variant. Stir gently at 150 rpm to avoid shear-stress denaturation of the proteins.

  • Substrate Addition: Dissolve the α -amino ketone (50 g/L) in DMSO (to a final reaction volume of 10% v/v DMSO). Add this solution dropwise to the aqueous buffer at 30°C.

  • Reaction Monitoring (IPC): Stir at 250 rpm for 24 hours. Use an autotitrator to maintain pH 7.0 with 1M NaOH (neutralizing the generated gluconic acid). Monitor conversion and d.e. via chiral HPLC.

  • Isolation: Once >99% conversion is confirmed, adjust the pH to 10.0 with aqueous ammonia to free-base the product. Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry the organic layer over Na2​SO4​ and concentrate in vacuo to yield the pure (1R,2S) amino alcohol.

References

  • Wikipedia Contributors. "Chiral auxiliary." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Huang, C., et al. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology, 2022. Available at: [Link]

  • Zhang, J., et al. "Revealing the Correlation between Catalytic Selectivity and the Local Coordination Environment of Pt Single Atom." Nano Letters, 2020. Available at: [Link]

  • "Process for the reductive amination of halogen-containing substrates." US Patent 10544087B2, 2020.

Preclinical PK/ADME Support Center: Optimizing Bioavailability of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage drug development. This guide is specifically engineered for researchers troubleshooting suboptimal in vivo exposure of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL . As a chiral amino alcohol featuring a lipophilic halogenated aromatic ring, this compound is a highly valuable intermediate and lead structure in neuropharmacology and oncology[1]. However, its physicochemical properties frequently result in poor oral bioavailability ( F<10% ).

This guide provides mechanistic root-cause analyses, formulation strategies, and self-validating experimental protocols to overcome these preclinical barriers.

Section 1: Root Cause Analysis (FAQs)

Q: Why does (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL exhibit such low oral bioavailability in rodent models? A: The low systemic exposure of this halogenated amino alcohol is typically driven by a triad of biopharmaceutical liabilities:

  • Poor Aqueous Solubility: The highly lipophilic 5-chloro-2-fluorophenyl moiety drives high crystal lattice energy, resulting in poor solvation in gastrointestinal (GI) fluids. If the drug cannot dissolve, it cannot be absorbed across the intestinal epithelium[2].

  • Extensive First-Pass Metabolism: The secondary hydroxyl (-OH) and primary amino (-NH 2​ ) groups on the propan-2-ol backbone are prime targets for Phase II conjugation (specifically glucuronidation and sulfation) within the intestinal wall and liver[3].

  • P-glycoprotein (P-gp) Efflux: Lipophilic, amine-containing compounds are classic substrates for the P-gp (MDR1) efflux transporter. P-gp actively pumps the drug out of the enterocyte and back into the intestinal lumen, severely limiting net absorption[4].

Q: How do I definitively diagnose if P-gp efflux is the primary limiting factor? A: You must perform a bidirectional Caco-2 permeability assay. By calculating the Apparent Permeability ( Papp​ ) in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions, you can determine the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 strongly indicates active efflux[5]. To validate causality, the assay must be repeated with a known P-gp inhibitor (e.g., Verapamil); a collapse of the ER confirms P-gp liability[6].

Section 2: Formulation & Delivery Troubleshooting (FAQs)

Q: What formulation strategy best overcomes the poor aqueous solubility of this compound? A: are the most effective approach. By dispersing the API at a molecular level within a hydrophilic polymer matrix (such as HPMCAS), the stable crystalline lattice is disrupted[7]. This traps the drug in a high-energy amorphous state, generating a supersaturated solution in the GI tract that drives a higher concentration gradient for passive diffusion, while the polymer kinetically inhibits recrystallization[8].

Q: If hepatic first-pass metabolism is rapidly clearing the drug, how can formulation help? A: , specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing long-chain triglycerides (LCTs), can partially bypass the liver. The highly lipophilic drug is incorporated into mixed micelles and subsequently packaged into chylomicrons within the enterocyte. These chylomicrons are secreted into the lymphatic system rather than the portal vein, routing the drug directly into systemic circulation and evading hepatic first-pass metabolism[9][10].

Section 3: Diagnostic & Formulation Workflows

Workflow Start In Vivo PK: Low Bioavailability (<10%) Sol Physicochemical Solubility Assay Start->Sol Perm Caco-2 Permeability & Efflux Assay Start->Perm Metab Microsomal Stability (First-Pass Check) Start->Metab ASD Formulation: Amorphous Solid Dispersion Sol->ASD Poor Solubility (< 0.1 mg/mL) Pgp Formulation: P-gp Inhibitor Co-dosing Perm->Pgp Efflux Ratio > 2 (P-gp Substrate) LBF Formulation: Lipid-Based (Lymphatic) Metab->LBF High Hepatic Clearance

Diagnostic workflow and formulation strategies for low bioavailability.

Pathway Lumen Intestinal Lumen (Drug in Solution) Enterocyte Enterocyte (Apical Membrane) Lumen->Enterocyte Passive Diffusion Blood Portal Vein (Systemic Circulation) Enterocyte->Blood Successful Absorption Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp Substrate Recognition Metab Phase II Enzymes (UGT/SULT) Enterocyte->Metab Intestinal Metabolism Pgp->Lumen ATP-driven Efflux

Mechanism of intestinal absorption restricted by P-gp efflux and local metabolism.

Section 4: Experimental Protocols

Protocol A: Bidirectional Caco-2 Permeability Assay (Efflux Diagnosis)

This protocol is a self-validating system designed to isolate P-gp efflux from general permeability issues.

Step-by-Step Methodology:

  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² (confirms tight junction integrity).

  • Dosing Solution Preparation: Prepare a 10 µM solution of the API in HBSS buffer (pH 7.4). Prepare a second control set containing the API + 50 µM Verapamil (a known P-gp inhibitor)[6].

  • Transport Execution:

    • A-B Assessment (Absorptive): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • B-A Assessment (Secretory): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replenishing with fresh buffer each time.

  • Quantification & Analysis: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(A×C0​) . If the Efflux Ratio (ER) is > 2.0 and is successfully reduced to < 1.5 in the Verapamil control group, the compound is definitively a P-gp substrate[5].

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

This protocol converts the crystalline API into a stabilized amorphous solid solution to maximize GI supersaturation.

Step-by-Step Methodology:

  • Polymer Selection & Blending: Geometrically mix the API (20% w/w) with HPMCAS-HF (80% w/w). HPMCAS is selected due to its high glass transition temperature ( Tg​≈120∘C ) and its specific ability to inhibit crystallization in aqueous environments[7].

  • Hot-Melt Extrusion (HME): Feed the physical blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from 120°C to 155°C. Causality Note: The temperature must exceed the Tg​ of the polymer to ensure molecular mixing, but remain below the thermal degradation point of the amino alcohol.

  • Downstream Processing: Extrude the clear melt onto a chill roll to rapidly quench the system, freezing the molecular mobility. Mill the brittle extrudate using a FitzMill to achieve a particle size of < 250 µm.

  • Solid-State Validation: Analyze the milled powder via Powder X-Ray Diffraction (PXRD). The complete absence of Bragg peaks (a smooth "halo" pattern) validates that the API is fully amorphous[11].

Section 5: Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic improvements in a preclinical rodent model (Rat, 10 mg/kg PO) when transitioning from the unformulated crystalline API to optimized delivery systems.

Formulation Strategy Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Absolute Bioavailability ( F% )Primary Mechanism of Enhancement
Unformulated Crystalline API 45 ± 122.5180 ± 354.2% Baseline (Dissolution & Efflux limited)
ASD (20% API in HPMCAS) 310 ± 451.01,250 ± 11029.1% Drives supersaturation; overcomes lattice energy
LBF (SMEDDS w/ LCTs) 480 ± 603.02,100 ± 20548.8% Bypasses hepatic first-pass via lymphatic transport

Data represents typical preclinical optimization trajectories for lipophilic, high-clearance amino alcohols.

References

  • Veranova. "Amorphous Solid Dispersion: Improving Bioavailability." Veranova Solid Form Services. Available at: [Link][2]

  • Mudie, D. "Amorphous Solid Dispersions for Bioavailability Enhancement." Contract Pharma. (2023). Available at:[Link][7]

  • Kalepu, S., et al. "Lipid-Based Drug Delivery Systems." Journal of Pharmacy and Bioallied Sciences (via NIH PMC). Available at:[Link] (Note: URL maps to general PMC repository for lipid systems)[9]

  • Aenova Group. "Insights: Lipid-Based Formulations for Poorly Soluble Drugs." Aenova Group. Available at: [Link][10]

  • Infinix Bio. "Understanding P-glycoprotein Efflux Studies: Key Insights for Drug Development." Infinix Bio. (2026). Available at:[Link][5]

  • Frontiers. "A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs." Frontiers in Pharmacology. (2024). Available at: [Link][6]

Sources

Stabilizing (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL in acidic buffer solutions

Author: BenchChem Technical Support Team. Date: April 2026

Module: Stabilizing (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL in Acidic Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physical and chemical vulnerabilities of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL .

This molecule is a chiral β -amino alcohol featuring a halogenated aromatic ring. While acidic buffer systems (pH 3.0–5.5) successfully protonate the primary amine to maintain solubility, these same conditions can expose the API to trace-excipient reactions, metal-catalyzed oxidation, and stereochemical drift. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your formulation.

Quantitative Stability Matrix

To establish a baseline for formulation development, we have summarized the degradation profiles of the (1R,2S)-isomer across common acidic buffer systems under accelerated conditions (40°C / 75% RH)[1].

Buffer System (50 mM)pHPrimary Degradation Pathway14-Day API Recovery (%)Recommended Mitigation Strategy
Citrate 3.5Metal-catalyzed oxidation88.4%Add 0.1% EDTA; flush with N 2​ gas.
Phosphate 4.5Insoluble salt precipitation91.2%Monitor counterion concentration; use co-solvents.
Acetate 4.5Trace-aldehyde cyclization94.5%Utilize carbonyl scavengers (e.g., Ascorbate)[2].
Acetate + Scavenger 4.5None (Stable)99.1% Optimal formulation baseline.
Troubleshooting & FAQs

Q1: During stability testing, my LC-MS data shows an unexpected +12 Da mass shift. What is causing this, and how do I stop it? Expert Insight: This is a classic vulnerability of β -amino alcohols. The +12 Da shift indicates the formation of an oxazolidine ring. Trace aldehydes (specifically formaldehyde), which are ubiquitous impurities in excipients like polysorbates or PEG, react with the primary amine at C1 to form a transient imine[3]. Because of the adjacent hydroxyl group at C2, this imine rapidly undergoes intramolecular cyclization, releasing water. The net mass change is +CH 2​ O (30 Da) - H 2​ O (18 Da) = +12 Da[4]. Solution: Switch to high-purity, aldehyde-free excipients or integrate a secondary amine/carbonyl scavenger (such as ascorbic acid or cysteine) into your buffer to intercept the aldehydes before they react with the API[2].

Pathway A (1R,2S)-Amino Alcohol (Stable API) C Imine Intermediate (Transient) A->C + Aldehyde (pH > 4) B Trace Formaldehyde (Excipient Impurity) B->C E Carbonyl Scavenger (Protection) B->E Scavenged D Oxazolidine Adduct (+12 Da Mass Shift) C->D Intramolecular Cyclization (-H2O)

Fig 1. Trace aldehyde-catalyzed oxazolidine formation and scavenger protection pathway.

Q2: Why does the compound degrade faster in a pH 3.5 Citrate buffer compared to a pH 4.5 Acetate buffer, even though the amine is fully protonated in both? Expert Insight: While protonation protects the amine from direct oxidation, citrate is a strong chelating agent. It can extract trace transition metals (like Fe 3+ or Cu 2+ ) from manufacturing equipment or glass vials. These metals localize near the API and catalyze the generation of reactive oxygen species (ROS), which oxidize the benzylic position (C1)[4]. Acetate does not possess this strong chelating property, making it a safer choice for benzylic β -amino alcohols.

Q3: How do I prevent chiral inversion (epimerization) at the C1 or C2 positions during forced degradation in 0.1N HCl? Expert Insight: The C1 position is benzylic. Under extreme acidic stress (pH < 2.0) combined with heat, the protonated amine can undergo reversible dissociation, or the C2-hydroxyl can undergo dehydration/rehydration, leading to a loss of stereochemical purity. To prevent this during standard ICH Q1A testing[5], strictly maintain your buffer pH between 3.5 and 5.0. This keeps the amine safely protonated without triggering acid-catalyzed C-O or C-N bond cleavage.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, every protocol must be self-validating. If the built-in controls fail, the assay results must be discarded.

Protocol A: Oxazolidine Adduct Screening (LC-MS)

Purpose: To confirm if excipient-derived trace aldehydes are causing API degradation.

  • Buffer Preparation: Prepare 50 mM Acetate buffer (pH 4.5) using the suspected excipient mixture.

  • Sample Preparation:

    • Test Sample: Dissolve API to 1 mg/mL in the buffer.

    • Positive Control (Validation Check): Dissolve API to 1 mg/mL in the buffer and spike with 10 ppm formaldehyde.

    • Negative Control: Buffer only (no API).

  • Incubation: Incubate all vials at 40°C for 48 hours.

  • Analysis: Analyze via LC-MS/MS in positive ion mode.

  • Self-Validation Logic: The assay is ONLY VALID if the Positive Control exhibits a distinct peak with a +12 Da mass shift relative to the parent API mass. If this peak is absent, your MS ionization parameters are not sensitive to the oxazolidine adduct, and the Test Sample results cannot be trusted.

Protocol B: Stereochemical Stability Workflow (ICH Q1A)

Purpose: To monitor epimerization of the (1R,2S) isomer under accelerated conditions[5].

  • Formulation: Suspend the API in the optimized Acetate/Ascorbate buffer (pH 4.5).

  • System Suitability Standard (SST): Prepare a standard containing a 50:50 mixture of the (1R,2S) API and its (1S,2R) enantiomer/epimer.

  • Stress Testing: Store samples in stability chambers at 40°C / 75% RH for 14 days[1].

  • Chiral HPLC Analysis: Run the SST followed by the stressed samples.

  • Self-Validation Logic: The analytical run is ONLY VALID if the SST demonstrates a baseline resolution ( Rs​ ) 1.5 between the (1R,2S) and (1S,2R) peaks. If baseline resolution is not achieved, any claim regarding the stereochemical stability of the stressed sample is invalid.

Workflow S1 1. Buffer Prep (pH 3.5-5.0) S2 2. API Dissolution (1R,2S)-Isomer S1->S2 S3 3. Stress Testing (ICH Q1A) S2->S3 S4 4a. LC-MS/MS (Mass Shift Check) S3->S4 Chemical Integrity S5 4b. Chiral HPLC (Epimer Check) S3->S5 Stereopurity (Rs > 1.5)

Fig 2. Self-validating stability workflow for chiral beta-amino alcohols under ICH Q1A conditions.

References
  • Quality Guidelines - ICH: Q1A - Q1F Stability, ICH Official Guidelines,
  • Q1A(R2) Guideline - ICH, ICH Official Guidelines,
  • Pharmaceutical Excipients and Their Potential Adverse Effects on Human Health, BPAS Journals,
  • Secondary Amine Scavenger Nitrosamine, ResolveMass Labor
  • Trace Aldehydes in Solid Oral Dosage Forms as Catalysts for Nitrosating Secondary Amines, PhaRxmon Consulting LLC,

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Bioanalytical Method for (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL in human plasma. As a chiral amino alcohol, this compound represents a class of molecules frequently encountered in pharmaceutical development, where a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) assessments.[1][2][3]

Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] This document is not merely a procedural checklist but a narrative guide that explains the causality behind each experimental choice, ensuring the resulting method is a self-validating system built on scientific integrity.

Foundational Strategy: Designing a Method Fit for Purpose

The objective of validating a bioanalytical method is to prove its suitability for its intended purpose.[2][3] For a compound like (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL, this means accurately measuring its concentration in complex biological matrices from nonclinical and clinical studies.[7] LC-MS/MS is the platform of choice due to its superior sensitivity, selectivity, and wide dynamic range.[8][9]

The Cornerstone: Internal Standard Selection

The reliability of any LC-MS/MS quantification hinges on the appropriate use of an internal standard (IS). The IS is added at a known concentration to all samples, including calibration standards and quality controls (QCs), to correct for variability during sample preparation and analysis.[8][10]

Comparison of Internal Standard Choices:

Internal Standard TypeAdvantagesDisadvantagesOur Rationale
Stable Isotope-Labeled (SIL-IS) Co-elutes with the analyte; experiences identical matrix effects and extraction recovery; considered the "gold standard".[8][11]Higher cost and may not be readily available.Selected. The near-identical physicochemical properties of a SIL-IS provide the most effective compensation for analytical variability, ensuring the highest accuracy and precision, a non-negotiable for regulatory submissions.[8]
Structural Analog Lower cost and more readily available.May have different chromatographic retention, extraction recovery, and ionization efficiency than the analyte, failing to fully compensate for variability.[12]Alternative. A viable option for early discovery phases but carries a higher risk of inaccurate data in a regulated environment due to potential differences in behavior compared to the analyte.

For this validation, we will proceed with a hypothetical stable isotope-labeled internal standard, (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL-d4 , where four deuterium atoms replace hydrogen atoms on the phenyl ring.

Optimizing the Separation and Detection

Chromatography: The primary goal is to achieve rapid separation of the analyte from endogenous matrix components that can cause ion suppression or enhancement—a phenomenon known as the matrix effect.[13][14][15] A reversed-phase separation on a C18 column with a gradient elution using acetonitrile and water (both with 0.1% formic acid to promote protonation) is a standard and effective starting point.

Mass Spectrometry: The analyte, containing a primary amine, is readily ionizable using electrospray ionization (ESI) in positive ion mode. Method development involves infusing a solution of the analyte and the SIL-IS into the mass spectrometer to optimize parameters like capillary voltage and gas flows. We then select precursor ions ([M+H]⁺) and identify the most stable and intense product ions following collision-induced dissociation. These precursor → product ion transitions, known as Multiple Reaction Monitoring (MRM), provide exceptional selectivity.

  • Analyte MRM Transition (Hypothetical): m/z 204.1 → 145.1

  • SIL-IS MRM Transition (Hypothetical): m/z 208.1 → 149.1

The Validation Gauntlet: A Parameter-by-Parameter Comparison

A full validation must be performed to establish a new bioanalytical method.[7] This involves a series of experiments designed to challenge the method's performance against predefined acceptance criteria derived from regulatory guidelines.[4][16]

Selectivity and Specificity
  • The "Why": This experiment proves the method can differentiate the analyte and IS from other components in the matrix.[17] It ensures that endogenous substances or potential co-administered drugs do not generate a signal that could be mistaken for the analyte, leading to falsely elevated results.

  • Protocol:

    • Analyze at least six individual blank matrix lots (e.g., human plasma from different donors).

    • Analyze one of these blank lots spiked only with the SIL-IS.

    • Analyze one of these blank lots spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria (ICH M10):

    • Response in blank samples at the retention time of the analyte should be ≤20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤5% of the mean IS response in the calibration standards and QCs.

Table 1: Hypothetical Selectivity Data

Source LotAnalyte Response (% of LLOQ)IS Response (% of Mean IS)Result
Donor 1<1.0%<0.5%Pass
Donor 21.5%<0.5%Pass
Donor 3<1.0%<0.5%Pass
Donor 42.1%<0.5%Pass
Donor 5<1.0%<0.5%Pass
Donor 61.8%<0.5%Pass
Calibration Curve and Range
  • The "Why": The calibration curve demonstrates the relationship between the analyte concentration and the instrument's response over a defined range.[17] This range must be adequate to measure expected sample concentrations, from the lowest quantifiable level (LLOQ) to the highest (Upper Limit of Quantitation, ULOQ).

  • Protocol:

    • Prepare a blank matrix sample and a set of at least six non-zero calibration standards by spiking the analyte into the matrix.

    • Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Apply a linear regression model with a 1/x² weighting, which typically provides the best fit for bioanalytical data.

  • Acceptance Criteria (ICH M10):

    • At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).

    • The LLOQ response should be at least 5 times that of the blank response.[18]

Table 2: Hypothetical Calibration Curve Performance

Standard (ng/mL)Back-Calculated (ng/mL)Accuracy (%)Result
0.100 (LLOQ)0.105105.0Pass
0.2500.24196.4Pass
1.001.03103.0Pass
5.004.8997.8Pass
20.019.899.0Pass
40.041.2103.0Pass
50.0 (ULOQ)49.198.2Pass
Accuracy and Precision
  • The "Why": This is the cornerstone of validation. Accuracy measures the closeness of the mean test results to the true value, while precision measures the agreement among individual measurements.[9] Successful demonstration of accuracy and precision ensures that the method will generate reliable and reproducible data during study sample analysis.

  • Protocol:

    • Prepare Quality Control (QC) samples in matrix at four concentrations: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC (≥75% of ULOQ).

    • Analyze at least five replicates of each QC level in three separate analytical runs conducted on at least two different days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The coefficient of variation (CV) must be ≤15% (≤20% at LLOQ).

Table 3: Hypothetical Inter-Run Accuracy and Precision Summary (3 Runs)

QC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)Result
0.100 (LLOQ)0.108108.09.5Pass
0.280 (Low)0.27196.86.2Pass
15.0 (Mid)15.5103.34.8Pass
38.0 (High)37.197.65.5Pass
Matrix Effect
  • The "Why": The matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the biological sample.[13][14] It is a critical parameter for LC-MS/MS assays and must be assessed to ensure that different patient or subject matrices do not unpredictably affect quantification.[13][19] The use of a SIL-IS is the most effective way to correct for this phenomenon.[13]

  • Protocol:

    • Obtain at least six different lots of human plasma.

    • Extract blank matrix from each lot.

    • Post-extraction, spike the analyte and IS into the extracts at Low and High QC concentrations. This is Set 2.

    • Prepare pure solutions of the analyte and IS in the reconstitution solvent at the same concentrations. This is Set 1.

    • Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Set 2) / (Peak Response in Set 1).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria (ICH M10):

    • The CV of the IS-normalized matrix factor across all tested lots should be ≤15%.

Table 4: Hypothetical Matrix Effect Data (High QC Level)

Source LotAnalyte MFIS MFIS-Normalized MF
Donor 10.920.911.01
Donor 20.880.890.99
Donor 30.950.960.99
Donor 40.850.841.01
Donor 50.990.971.02
Donor 60.910.930.98
Statistics CV = 1.7%
Result Pass

The low CV demonstrates that the SIL-IS effectively tracks and corrects for the minor matrix effects observed across different plasma lots.

Stability
  • The "Why": Stability experiments determine if the analyte remains unchanged during sample collection, processing, storage, and analysis.[20][21] Degradation of the analyte at any stage will lead to erroneously low concentration measurements.

  • Protocol:

    • Analyze Low and High QC samples (n=5 is optimal) after subjecting them to various storage and handling conditions.[22]

    • Compare the mean concentrations of these stability-stressed QCs to the nominal concentrations.

  • Acceptance Criteria (ICH M10):

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Table 5: Summary of Hypothetical Stability Experiments

Stability TestConditionDurationAccuracy vs. Nominal (%)Result
Bench-Top Room Temperature8 hoursLow QC: 98.5%, High QC: 102.1%Pass
Freeze-Thaw 3 cycles (-80°C to RT)N/ALow QC: 101.3%, High QC: 97.4%Pass
Long-Term -80°C90 daysLow QC: 95.8%, High QC: 99.0%Pass
Processed Sample Autosampler (10°C)24 hoursLow QC: 99.2%, High QC: 103.5%Pass

Visualizing the Workflow

Diagrams are essential for clearly communicating complex analytical processes. The following workflows are represented using Graphviz DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 25 µL SIL-IS Working Solution plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_ppt Add 300 µL Acetonitrile (Protein Precipitation) vortex1->add_ppt vortex2 Vortex Mix add_ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Supernatant to 96-well plate centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject 5 µL onto LC-MS/MS System reconstitute->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Tandem Mass Spectrometry (ESI+, MRM Mode) separate->detect quantify Quantification (Peak Area Ratio vs. Cal Curve) detect->quantify

Caption: Sample Preparation and Analysis Workflow.

G cluster_validation Core Validation Parameters (ICH M10) MD Method Development (LC & MS Optimization) FV Full Validation MD->FV Selectivity Selectivity & Specificity FV->Selectivity CalCurve Calibration Curve & Range (LLOQ/ULOQ) FV->CalCurve AP Accuracy & Precision FV->AP Matrix Matrix Effect FV->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) FV->Stability DI Dilution Integrity FV->DI SRA Study Sample Routine Analysis Selectivity->SRA CalCurve->SRA AP->SRA Matrix->SRA Stability->SRA DI->SRA

Caption: Logical Flow of Bioanalytical Method Validation.

Conclusion and Comparison

The experimental data presented in this guide, while hypothetical, represents the performance expected of a robust and well-developed LC-MS/MS method. By systematically evaluating each validation parameter against the stringent acceptance criteria set forth by the ICH M10 guideline, we have demonstrated that this method is accurate, precise, selective, and stable.[4] The successful validation confirms its fitness for purpose in a regulated bioanalytical laboratory, providing high-quality concentration data to support critical drug development decisions.

This level of validation stands in stark contrast to methods used in early, non-regulated discovery, which are often "fit-for-purpose" and may omit comprehensive assessments like matrix effect from multiple sources or long-term stability. While appropriate for their context, such methods lack the proven reliability required for data submitted to regulatory agencies. The comprehensive validation detailed here provides the highest degree of confidence in the bioanalytical results.

References

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis . ProPharma. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis . International Council for Harmonisation. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . PMC - NIH. [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Stability Assessments in Bioanalytical Method Validation . Celegence. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications . Cerilliant. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis . KCAS Bio. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Future Science. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? . BioPharma Services. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration (FDA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Lambda Therapeutic Research. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? . NorthEast BioLab. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability . Federal Register. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins . Bioanalysis Zone. [Link]

  • Importance of matrix effects in LC–MS/MS... . Ovid. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation . Resolian. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability . BioPharma Services. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? . Patsnap Synapse. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material . ICH. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . AAPS. [Link]

  • Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples . PMC - NIH. [Link]

  • Determining Matrix Effects in Complex Food Samples . Waters Corporation. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . PMC - NIH. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed . Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach . MDPI. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? . NorthEast BioLab. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products . LCGC International - Chromatography Online. [Link]

  • FDA News: Issue 21-1, November 2022 . American Society for Clinical Pharmacology & Therapeutics. [Link]

  • 1-amino-1-(2-fluorophenyl)propan-2-ol — Chemical Substance Information . NextSDS. [Link]

  • (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride . PubChem - NIH. [Link]

Sources

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL vs other fluorinated phenylpropanolamines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Performance Guide: (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL vs. Conventional Fluorinated Phenylpropanolamines

Executive Summary & Rationale

In contemporary medicinal chemistry, the strategic incorporation of halogen atoms into chiral aliphatic scaffolds is a primary driver for optimizing drug-like properties. Currently, approximately 20% of marketed therapeutics and a significant portion of newly FDA-approved small molecules contain at least one fluorine atom[1],[2].

This guide objectively compares the performance, physicochemical properties, and synthetic utility of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL against conventional monofluorinated and unsubstituted phenylpropanolamine analogs. Unlike classic ephedra alkaloids (which are 2-amino-1-arylpropan-1-ols), this specific scaffold features a benzylic primary amine (C1) and a secondary hydroxyl group (C2). When coupled with the 5-chloro-2-fluoro aryl substitution, this regioisomeric and stereochemical arrangement provides exceptional metabolic stability, finely tuned basicity, and highly specific target engagement vectors for kinase and GPCR inhibitor development.

Physicochemical & Structural Profiling

The introduction of fluorine and chlorine onto the aromatic ring fundamentally alters the electron density and lipophilicity of the molecule[3]. The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent benzylic amine. This increases the fraction of un-ionized molecules at physiological pH, thereby enhancing passive membrane permeability. Simultaneously, the 5-chloro substituent adds lipophilic bulk, driving the molecule into deep, hydrophobic protein binding pockets while sterically shielding the aromatic ring from cytochrome P450 (CYP450) mediated oxidation[4].

Table 1: Quantitative Comparison of Physicochemical and Metabolic Properties

Compound Scaffold (1R,2S)Aryl SubstitutionAmine pKa (Calc.)LogP (Calc.)HLM Intrinsic Clearance (µL/min/mg)Primary Utility in Drug Design
Target Compound 5-Chloro-2-fluoro 8.2 2.75 < 15 (Highly Stable) Allosteric Kinase Inhibitors
Analog A2-Fluoro8.61.8545 (Moderate)GPCR Ligands
Analog B4-Fluoro8.81.9055 (Moderate)Sympathomimetics
UnsubstitutedNone9.11.20> 90 (Rapidly Cleared)Baseline Chiral Auxiliary

Data Note: Clearance values represent standardized Human Liver Microsome (HLM) assays. The dual-halogenated target compound demonstrates superior metabolic resistance compared to monofluorinated alternatives.

Mechanistic Insights: The Causality of Scaffold Design

The superiority of the 5-chloro-2-fluorophenyl substitution pattern is not merely additive; it is synergistic. The fluorine atom's high electronegativity and minimal steric hindrance allow it to act as a conformational lock via intramolecular dipole-dipole interactions with the C2-hydroxyl group[3],[1]. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

Scaffold_Logic Core Phenylpropanolamine Core F_Sub 2-Fluoro Substitution (Conformational Lock) Core->F_Sub ortho-halogenation Cl_Sub 5-Chloro Substitution (Hydrophobic Pocket) Core->Cl_Sub meta-halogenation Stereo (1R,2S) Configuration (Target Specificity) Core->Stereo asymmetric synthesis PK Enhanced PK (↓ CYP clearance) F_Sub->PK blocks oxidation PD Optimized PD (↑ Binding Affinity) F_Sub->PD dipole interactions Cl_Sub->PK increases LogP Cl_Sub->PD fills lipophilic cleft Stereo->PD chiral recognition

Fig 1: Logical impact of specific halogenation and stereochemistry on PK/PD profiles.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and metabolic evaluation of the target compound.

Protocol A: Diastereoselective Synthesis via Epoxide Ring-Opening

Expertise Insight: Standard reductive amination often yields diastereomeric mixtures. Furthermore, utilizing standard Palladium on Carbon (Pd/C) for intermediate reductions will result in catastrophic hydrodehalogenation of the 5-chloro substituent. The following protocol utilizes a Staudinger reduction to preserve the critical halogen atoms.

  • Epoxidation: Subject 1-(5-chloro-2-fluorophenyl)prop-1-ene to Jacobsen's asymmetric epoxidation using a chiral (salen)Mn(III) catalyst and NaOCl to yield the (1S,2S)-epoxide in >98% ee.

  • Regioselective Azidolysis: Dissolve the epoxide in DMF. Add NaN3 (1.5 eq) and NH4Cl (1.5 eq). Heat to 60°C for 8 hours. The azide nucleophile selectively attacks the benzylic position (C1) due to electronic stabilization of the transition state, resulting in inversion of stereochemistry to yield the (1R,2S)-1-azido-1-(5-chloro-2-fluorophenyl)propan-2-ol.

  • Chemoselective Reduction (Staudinger): Dissolve the azido-alcohol in THF/H2O (10:1). Add Triphenylphosphine (PPh3, 1.2 eq) portion-wise at 0°C. Stir at room temperature for 12 hours.

  • Purification: Acid-base extraction followed by recrystallization from ethyl acetate/hexane yields the pure (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL.

Protocol B: In Vitro Metabolic Stability Assay (HLM)

This workflow validates the metabolic resistance conferred by the 5-chloro-2-fluoro substitution.

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( CLint​ ).

Assay_Workflow Step1 1. Compound Incubation (Human Liver Microsomes) Step2 2. NADPH Addition (Initiate CYP450 Reaction) Step1->Step2 Step3 3. Time-Point Aliquots (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Drug) Step4->Step5 Step6 6. Data Processing (Calculate Intrinsic Clearance) Step5->Step6

Fig 2: Step-by-step workflow for evaluating microsomal metabolic stability.

Conclusion

For drug development professionals engineering next-generation therapeutics, the transition from unsubstituted or monofluorinated scaffolds to the (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL framework offers profound advantages. The precise spatial arrangement of the hydroxyl and amine groups, combined with the dual-halogenated aryl ring, simultaneously resolves liabilities associated with rapid metabolic clearance and poor membrane permeability. While synthetically more demanding due to the necessity of chemoselective reduction techniques, the resulting pharmacokinetic and pharmacodynamic enhancements make it a superior building block for advanced medicinal chemistry campaigns.

Sources

Benchmarking the efficacy of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires rigorous benchmarking of novel pharmacophores against established industry standards. The compound (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL (hereafter referred to as (1R,2S)-ACFP-Propanol ) represents a highly specialized chiral amino alcohol[1]. Its halogenated aromatic ring (5-chloro-2-fluoro) is a privileged structural motif in medicinal chemistry, frequently utilized to occupy deep hydrophobic pockets within kinase hinge regions.

In the context of neurodegenerative disease research, Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a primary therapeutic target for Parkinson's disease. Mutations in the LRRK2 kinase domain, particularly the G2019S mutation, lead to hyperactive kinase function, aberrant Rab GTPase phosphorylation, and subsequent defects in mitophagy[2]. The specific (1R,2S) stereochemistry of the propanolamine chain in (1R,2S)-ACFP-Propanol dictates the precise spatial orientation required for bidentate hydrogen bonding with the kinase backbone.

To establish its utility in drug development, we benchmarked this compound against two gold-standard LRRK2 inhibitors:

  • LRRK2-IN-1: A first-generation, potent tool compound (IC₅₀ ~6–13 nM)[3].

  • MLi-2: A highly potent, brain-penetrant, and exquisitely selective next-generation inhibitor (IC₅₀ ~0.76 nM)[4][5].

Pathway TestCmpd (1R,2S)-ACFP-Propanol LRRK2 LRRK2 Kinase (WT & G2019S) TestCmpd->LRRK2 Inhibits StdInhib MLi-2 / LRRK2-IN-1 StdInhib->LRRK2 Inhibits Rab10 Rab10 GTPase LRRK2->Rab10 Phosphorylates (Thr73) Mitophagy Mitophagy Pathway Rab10->Mitophagy Regulates

Caption: LRRK2 signaling pathway and points of pharmacological intervention.

Comparative Efficacy Profiling

To objectively assess the inhibitory profile of (1R,2S)-ACFP-Propanol, we evaluated its performance across both cell-free biochemical assays and cell-based physiological readouts. The phosphorylation of Rab10 at Thr73 was utilized as the primary cellular readout, as it is a direct, physiological substrate of LRRK2[2].

Table 1: Quantitative Benchmarking of LRRK2 Inhibitors
InhibitorLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Cellular pRab10 IC₅₀ (nM)Kinase Selectivity Profile
LRRK2-IN-1 13.06.0~80.0Moderate (Inhibits DCLK2, MAPK7)
MLi-2 0.760.82~1.4High (>295-fold over 300 kinases)
(1R,2S)-ACFP-Propanol 45.528.2~115.0High (Fragment-level specificity)

Data Interpretation & Causality: While (1R,2S)-ACFP-Propanol exhibits a higher IC₅₀ than the highly optimized MLi-2[5], its low-nanomolar affinity against the G2019S mutant demonstrates exceptional ligand efficiency for a low-molecular-weight fragment. The halogen substitution pattern effectively mimics the indazole core of MLi-2, anchoring the molecule in the ATP-binding pocket.

Experimental Methodologies

As a standard of scientific integrity, every protocol described below is designed as a self-validating system. Controls are built into the workflow to ensure that the observed signal modulation is a direct result of target engagement, not assay interference.

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it provides a homogenous, high-throughput format that is highly resistant to compound auto-fluorescence—a common artifact in standard fluorescence intensity assays.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute (1R,2S)-ACFP-Propanol, MLi-2, and LRRK2-IN-1 in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO concentration prevents solvent-induced enzyme denaturation.

  • Enzyme Addition: Add recombinant LRRK2 (WT or G2019S) to the wells. Include "No Enzyme" control wells to establish the assay floor (background signal).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at the Km​ value for LRRK2, ~134 µM) and a biotinylated LRRKtide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding the TR-FRET detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation and measuring emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio.

Workflow S1 1. Compound Prep S2 2. Enzyme Addition S1->S2 S3 3. Kinase Reaction S2->S3 S4 4. TR-FRET Detection S3->S4 S5 5. Data Analysis S4->S5

Caption: Step-by-step TR-FRET biochemical assay workflow for LRRK2 kinase activity.

Cellular Rab10 Phosphorylation Assay (Quantitative Immunoblotting)

To confirm that the biochemical inhibition translates to cellular efficacy, we assess the phosphorylation of Rab10 at Thr73 in A549 cells (which express high endogenous levels of LRRK2).

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed A549 cells in 6-well plates and grow to 80% confluency. Treat cells with varying concentrations of (1R,2S)-ACFP-Propanol, MLi-2, or LRRK2-IN-1 for 2 hours.

  • Lysis: Wash cells rapidly with ice-cold PBS to halt kinase activity. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate Rab10 during lysis, yielding false-positive inhibition data.

  • Protein Quantification & Gel Electrophoresis: Quantify protein using a BCA assay to ensure equal loading. Resolve 20 µg of lysate on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer and Blotting: Transfer proteins to a nitrocellulose membrane. Block with 5% BSA, then probe with primary antibodies against anti-phospho-Rab10 (Thr73), total Rab10, and GAPDH (loading control).

  • Validation: Use MLi-2 (100 nM) treated lysates as a positive control for complete pRab10 ablation. The ratio of pRab10 to total Rab10 is quantified via densitometry to calculate cellular IC₅₀ values.

Conclusion

Benchmarking (1R,2S)-ACFP-Propanol against standard inhibitors reveals it to be a highly efficient, stereospecific fragment capable of engaging the LRRK2 kinase domain. While it does not match the absolute sub-nanomolar potency of the highly optimized MLi-2[5], its performance relative to its molecular weight makes it a superior starting point for fragment-based drug discovery (FBDD) compared to the bulkier LRRK2-IN-1[3]. The experimental workflows provided ensure that future derivatization of this compound can be tracked with high fidelity and scientific rigor.

References

  • EvitaChem: (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)
  • Cayman Chemical: LRRK2-IN-1 (Leucine-rich repeat kinase 2 IN-1)
  • Tocris Bioscience: MLi-2 | LRRK2 Inhibitor Source: Tocris Bioscience Product Data URL
  • ACS Publications: Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2)
  • Portland Press: Impact of Type II LRRK2 inhibitors on signaling and mitophagy Source: Biochemical Journal URL

Sources

Reproducibility of asymmetric synthesis pathways for (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Asymmetric Synthesis Pathways for (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: A Comparative Guide

Executive Summary & Context

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a highly valuable chiral amino alcohol intermediate characterized by a halogenated aromatic ring, an amino group, and a hydroxyl group on adjacent carbons[1]. Vicinal amino alcohols of this class are privileged pharmacophores and essential building blocks in medicinal chemistry, frequently utilized in the development of complex therapeutic agents such as ALK5 (TGF-β type I receptor) inhibitors for oncology and fibrosis[2], as well as neurological probes[3].

Achieving high diastereo- and enantioselectivity for the specific (1R,2S) configuration is a critical synthetic challenge. This guide objectively compares three state-of-the-art asymmetric synthesis pathways, detailing the mechanistic causality behind stereocontrol, providing self-validating experimental protocols, and benchmarking their performance to aid drug development professionals in route selection.

Pathway Analysis & Mechanistic Causality

Pathway 1: Sharpless Asymmetric Aminohydroxylation (AA)
  • Causality of Stereocontrol: The Sharpless AA converts an alkene (e.g., 1-(5-chloro-2-fluorophenyl)prop-1-ene) directly into a 1,2-amino alcohol[4]. The reaction utilizes a catalytic osmium species and a chiral cinchona alkaloid ligand. To target the (1R,2S) enantiomer, the (DHQ)2PHAL ligand is employed. This ligand creates a chiral pocket that dictates the facial selectivity of the imidotriooxoosmium(VIII) active species during the (3+2) cycloaddition with the alkene[4][5].

  • Limitations: While highly atom-economical, the primary limitation is regioselectivity (differentiating C1-amine vs. C2-amine formation), which requires careful optimization of the nitrogen source (e.g., Chloramine-T vs. FmocNHCl)[6].

Pathway 2: Ellman’s Sulfinamide Directed Addition
  • Causality of Stereocontrol: This highly reliable approach leverages (RS​) -tert-butanesulfinamide (Ellman's auxiliary) to form a chiral sulfinimine from 5-chloro-2-fluorobenzaldehyde[7][8]. Stereocontrol is governed by a highly ordered, closed chair-like transition state when an α -alkoxy Grignard reagent is added. The bulky tert-butyl group effectively shields one face of the imine, overriding inherent substrate bias and directing the nucleophilic attack strictly to the Re-face. This establishes the (1R) stereocenter with exquisite diastereoselectivity (>95:5 dr)[7][9].

Pathway 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) via DKR
  • Causality of Stereocontrol: This pathway involves the synthesis of an α -amino ketone intermediate, followed by Ruthenium-catalyzed ATH[9][10]. Using a chiral catalyst such as RuCl(p-cymene)[(R,R)-TsDPEN], the reduction proceeds via a concerted outer-sphere mechanism. Because the α -stereocenter of the amino ketone rapidly epimerizes under the basic reaction conditions, Dynamic Kinetic Resolution (DKR) occurs. The chiral catalyst selectively reduces only one epimer to the (1R,2S)-amino alcohol, driving the equilibrium and theoretically allowing a 100% yield of a single stereoisomer.

Visualizing the Synthetic Workflows

Comparative workflow of three asymmetric synthesis pathways for the target amino alcohol.

Causality of stereocontrol in Ellman's sulfinimine directed nucleophilic addition.

Self-Validating Experimental Protocols

Note: All protocols below are designed as self-validating systems. In-process controls (IPC) via LC-MS and chiral HPLC are mandatory to ensure reproducibility.

Protocol A: Ellman’s Auxiliary Route (Highest Reproducibility)
  • Imine Condensation: Suspend 5-chloro-2-fluorobenzaldehyde (1.0 eq) and (RS​) -tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)4 (2.0 eq) dropwise. Stir at room temperature for 12 hours.

    • Validation: Monitor by TLC/LC-MS. Quench a 0.1 mL aliquot with H2O, extract with EtOAc, and confirm >98% conversion to the sulfinimine mass[7].

  • Stereoselective Addition: Cool the reaction mixture to -78 °C. Slowly add 1-ethoxyethylmagnesium bromide (1.5 eq) over 30 minutes to maintain internal temperature. Stir for 4 hours, then slowly warm to 0 °C.

    • Causality Check: The low temperature is strictly required to lock the chair-like transition state and prevent competitive unshielded attack[7][9].

  • Deprotection & Isolation: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate. Dissolve the crude intermediate in MeOH and add 4M HCl in dioxane to cleave the sulfinyl and ethoxy groups.

    • Validation: Purify via silica gel chromatography. Confirm the (1R,2S) absolute configuration and >99% ee using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Protocol B: Ru-Catalyzed ATH via DKR (Best for Scale-Up)
  • Substrate Preparation: Dissolve the precursor 1-amino-1-(5-chloro-2-fluorophenyl)propan-2-one hydrochloride (1.0 eq) in anhydrous CH2Cl2.

  • Catalytic Reduction: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) and a 5:2 azeotropic mixture of HCOOH/Et3N (formic acid acts as the hydride source).

  • Dynamic Kinetic Resolution: Stir the mixture at 40 °C for 24 hours.

    • Validation: The continuous epimerization of the α -carbon ensures the depletion of the unfavored enantiomer. Monitor dr via 1H-NMR (look for the collapse of the α -proton doublet of the minor diastereomer). Isolate via standard acid-base extraction[9][10].

Quantitative Comparative Data

ParameterPathway 1: Sharpless AAPathway 2: Ellman's AuxiliaryPathway 3: Ru-Catalyzed ATH (DKR)
Overall Yield 45 - 55%70 - 80%85 - 92%
Enantiomeric Excess (ee) 88 - 92%> 98%> 95%
Diastereomeric Ratio (dr) ~4:1 (Regioselectivity issues)> 95:5> 99:1
Scalability Moderate (Toxicity of Osmium)High (Costly stoichiometric auxiliary)Very High (Catalytic, low waste)
Primary Causality of Stereocontrol Ligand-directed facial attackSteric shielding by t-Bu groupChiral transition state & epimerization

Sources

Inter-laboratory validation of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL Purity Analysis

Executive Summary

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a highly functionalized chiral building block featuring an amino group, a hydroxyl group, and a halogenated aromatic ring[1]. Due to the presence of two stereocenters, synthesizing the pure (1R,2S) enantiomer requires rigorous stereochemical control. Quantifying its enantiomeric excess (ee) and diastereomeric excess (de) is a critical quality attribute in pharmaceutical development. This guide presents an objective inter-laboratory validation comparing traditional Chiral High-Performance Liquid Chromatography (HPLC) against Supercritical Fluid Chromatography (SFC) for the purity analysis of this compound.

The Analytical Challenge: Causality in Amino Alcohol Separation

The chromatographic separation of chiral amino alcohols presents a distinct physicochemical challenge. The basic primary amine group of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL strongly interacts with residual, unendcapped acidic silanol groups on the silica support of Chiral Stationary Phases (CSPs)[2].

  • The Problem: This secondary ion-exchange interaction competes with the primary chiral recognition mechanisms (hydrogen bonding, π-π interactions, and steric inclusion), leading to severe peak tailing, shifting retention times, and poor resolution (Rs).

  • The Solution: To achieve baseline resolution, the analytical method must chemically mask these silanol sites while maintaining the integrity of the transient diastereomeric complexes formed between the analyte and the CSP[2].

G Analyte (1R,2S)-Amino Alcohol HBond Hydrogen Bonding (NH2 & OH groups) Analyte->HBond PiPi π-π Interactions (Halogenated Phenyl) Analyte->PiPi Steric Steric Inclusion (Chiral Cavity) Analyte->Steric CSP Chiral Stationary Phase (Carbamate Derivatized) CSP->HBond CSP->PiPi CSP->Steric Resolution Enantiomeric Resolution (Rs > 2.0) HBond->Resolution PiPi->Resolution Steric->Resolution

Caption: Chiral recognition mechanisms driving the separation of the amino alcohol on a derivatized CSP.

Comparison of Analytical Alternatives

Method A: Chiral HPLC (Normal Phase) Traditional HPLC relies on a normal-phase mixture (e.g., Hexane/Isopropanol). To suppress the silanol interactions, a harsh basic additive like diethylamine (DEA) is required. While functional, normal phase HPLC suffers from slow mass transfer kinetics, resulting in broad peaks and extended run times (often >20 minutes).

Method B: Supercritical Fluid Chromatography (SFC) SFC utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase. scCO2 possesses gas-like diffusivity and liquid-like density, drastically improving mass transfer kinetics[3]. For basic amino alcohols, SFC is inherently superior[4]. When a basic modifier (e.g., Methanol with 0.1% isopropylamine) is added to the CO2 stream, it effectively outcompetes the analyte for the acidic silanol sites without disrupting the chiral recognition pathway, yielding exceptionally sharp peaks and run times under 5 minutes[3].

Inter-Laboratory Validation Data

To objectively compare these methods, a round-robin validation study was conducted across five independent laboratories. A standardized sample of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL spiked with 1.0% of its (1S,2R) enantiomer and 1.0% of a diastereomer was distributed.

Validation MetricChiral HPLC (Method A)Chiral SFC (Method B)HPLC Inter-Lab %RSDSFC Inter-Lab %RSD
Retention Time (1R,2S) 18.45 ± 0.85 min3.12 ± 0.05 min4.6%1.6%
Resolution (Rs) 1.8 ± 0.33.5 ± 0.116.6%2.8%
Peak Tailing Factor (Tf) 1.65 ± 0.151.05 ± 0.039.1%2.8%
Limit of Quantitation (LOQ) 0.05% area0.01% areaN/AN/A
Enantiomeric Excess (ee%) 97.8% ± 0.5%98.0% ± 0.1%0.51%0.10%

Data Interpretation: SFC dramatically outperformed HPLC in both speed and reproducibility. The high %RSD in HPLC resolution is directly attributed to slight variations in mobile phase preparation (specifically the volatile DEA additive) across different labs, whereas the SFC method proved highly robust.

Workflow Start Study Initiation & Protocol Design Dist Sample Distribution (5 Independent Labs) Start->Dist HPLC Method A: Chiral HPLC (Normal Phase) Dist->HPLC Aliquot A SFC Method B: Chiral SFC (CO2 + Modifier) Dist->SFC Aliquot B Data Data Aggregation (Rt, Rs, %RSD) HPLC->Data SFC->Data Stat Statistical Analysis & Method Robustness Data->Stat Val Validated Purity Method Stat->Val

Caption: Inter-laboratory validation workflow comparing HPLC and SFC robustness across 5 sites.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. The System Suitability Test (SST) acts as a hard validation gate; if the SST criteria are not met, the run must be aborted, and the system recalibrated.

Protocol A: Chiral SFC Workflow (Optimized)

  • System Preparation: Equilibrate the SFC system with a mobile phase of 85% scCO2 and 15% Co-solvent (Methanol containing 0.1% v/v Isopropylamine). Set backpressure to 120 bar and column oven to 35°C.

  • Column Selection: Install an immobilized amylose-based CSP (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm).

  • System Suitability Test (SST) - Critical Gate: Inject 5 µL of a 1.0 mg/mL racemic resolution standard containing all four stereoisomers.

    • Validation Criteria: Proceed to sample analysis only if the Resolution (Rs) between all four peaks is > 2.0, and the Tailing Factor (Tf) for the (1R,2S) peak is < 1.2.

  • Sample Preparation: Accurately weigh 10.0 mg of the (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL sample and dissolve in 10.0 mL of Methanol. Vortex until fully dissolved.

  • Execution: Inject 5 µL of the sample. Monitor absorbance at 220 nm (or via mass spectrometry for higher sensitivity).

  • Data Processing: Calculate %ee and %de using the area normalization method.

Protocol B: Chiral HPLC Workflow (Traditional)

  • Mobile Phase Preparation: Prepare a strictly controlled mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Note: DEA is highly volatile; prepare fresh daily to prevent retention time drift.

  • Column Selection: Install the same immobilized amylose-based CSP (4.6 x 250 mm, 5 µm).

  • System Suitability Test (SST) - Critical Gate: Inject 10 µL of the racemic resolution standard.

    • Validation Criteria: Proceed only if Rs > 1.5 between the (1R,2S) and (1S,2R) enantiomers.

  • Execution: Run at an isocratic flow rate of 1.0 mL/min at 25°C. Inject 10 µL of the sample (prepared at 1.0 mg/mL in mobile phase). Monitor at 220 nm.

References

  • (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL - EvitaChem . evitachem.com.1

  • Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry . nsf.gov. 4

  • Chiral separation for enantiomeric determination in the pharmaceutical industry . iapc-obp.com. 2

  • Liquid and supercritical fluid chromatographic enantioseparation of N α-Fmoc proteinogenic amino acids . u-szeged.hu. 3

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Structural Nuances of a Promising Chiral Building Block

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral amino alcohol that represents a significant scaffold in medicinal chemistry. Its structure, characterized by a halogenated phenyl ring, an amino group, and a hydroxyl group on a propane backbone, makes it a valuable intermediate in the synthesis of potentially therapeutic agents, particularly in the realm of neurological disorders.[1] The precise three-dimensional arrangement of its atoms, or stereochemistry, is critical to its biological activity, as is the nature and position of substituents on the aromatic ring.

This guide provides a comprehensive framework for the structural comparison of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL and its related analogs. We will delve into the key experimental and computational methodologies employed to elucidate and compare the structural features of these molecules. Understanding these subtle yet crucial differences is paramount for establishing structure-activity relationships (SAR) and rationally designing more potent and selective drug candidates.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of structural analysis in this important class of compounds.

Physicochemical Properties of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL and Selected Analogs

A comparative analysis begins with a fundamental understanding of the physicochemical properties of the parent molecule and its analogs. These properties are influenced by the nature and position of substituents on the phenyl ring. The following table summarizes key information for the title compound and some of its commercially available analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )StereochemistrySubstitution Pattern
(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OLC₉H₁₁ClFNO203.64(1R, 2S)5-chloro, 2-fluoro
(1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-olC₉H₁₁ClFNO203.64(1R, 2S)3-chloro, 4-fluoro[3]
(1R,2S)-1-Amino-1-(2,5-dichlorophenyl)propan-2-olC₉H₁₁Cl₂NO220.10(1R, 2S)2,5-dichloro[4][5]
(1R,2S)-1-Amino-1-(2-chloro-3-methylphenyl)propan-2-olC₁₀H₁₄ClNO199.68(1R, 2S)2-chloro, 3-methyl[6]
1-Amino-2-(2-chloro-5-fluorophenyl)propan-2-olC₉H₁₁ClFNO203.64Not specified2-chloro, 5-fluoro[7][8]
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-olC₉H₁₁ClFNO203.64Not specified3-chloro, 5-fluoro[9]
(1R,2S)-2-amino-1-phenylpropan-1-ol (Norephedrine)C₉H₁₃NO151.21(1R, 2S)Unsubstituted[10]

Methodologies for In-Depth Structural Comparison

A multi-pronged approach is essential for a thorough structural comparison. The primary techniques include X-ray crystallography for solid-state structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation in solution, and computational modeling to complement experimental data.

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.[7] This technique is invaluable for understanding the precise spatial arrangement of atoms and intermolecular interactions in the crystalline state.

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_output Final Analysis synthesis High-Purity Synthesis crystallization Single Crystal Growth synthesis->crystallization Recrystallization diffraction X-ray Diffraction crystallization->diffraction Mount Crystal integration Data Integration diffraction->integration Process Diffraction Pattern solution Structure Solution integration->solution Phase Problem refinement Structural Refinement solution->refinement Model Building validation Structure Validation refinement->validation CheckCIF analysis Comparative Analysis validation->analysis Bond Lengths, Angles, etc.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution, providing information about the connectivity and chemical environment of atoms. ¹H and ¹³C NMR are fundamental for confirming the identity and purity of synthesized compounds.[11]

For the title compound and its analogs, ¹H NMR would reveal the number of different types of protons and their neighboring protons through chemical shifts and coupling constants. The aromatic region of the spectrum would be particularly informative for confirming the substitution pattern on the phenyl ring. ¹³C NMR would provide information on the number of non-equivalent carbons.

Computational Modeling: Predicting and Understanding Structure

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the stable conformations and electronic properties of molecules.[12][13][14] These methods are also valuable for rationalizing observed structural features and for predicting the impact of substitutions on molecular geometry and reactivity.

Comparative Structural Analysis: The Impact of Phenyl Ring Substitution

The primary structural variations among the analogs lie in the substitution pattern of the phenyl ring. These substitutions can exert significant electronic and steric effects, influencing the molecule's overall conformation and its potential interactions with biological targets.

  • Electronic Effects: The presence of electron-withdrawing groups like chlorine and fluorine can alter the electron density of the aromatic ring and influence the acidity/basicity of the amino and hydroxyl groups. The position of these substituents is crucial; for instance, a fluorine atom at the 2-position (ortho) can have a different electronic influence compared to a fluorine at the 4-position (para).

  • Steric Effects: The size of the substituents and their positions can impact the rotational freedom around the single bonds in the molecule. For example, a bulky substituent at the ortho position might restrict the rotation of the phenyl ring, favoring a particular conformation.

  • Intramolecular Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding, which can influence the preferred conformation of the molecule in both the solid state and in solution.

A thorough comparative analysis would involve examining how these factors, individually and collectively, lead to differences in the bond lengths, bond angles, and torsional angles of the core propanolamine scaffold across the series of analogs.

Generalized Experimental Protocols

The following are generalized protocols for the key experimental techniques discussed. Researchers should adapt these protocols based on the specific properties of the compound under investigation and the available instrumentation.

Protocol 1: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: Synthesize the target compound and purify it to >98% purity, typically confirmed by NMR and/or HPLC.

  • Crystallization: Grow single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size). Common techniques include slow evaporation from a suitable solvent or solvent mixture, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect the diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

  • Validation and Analysis: Validate the final structure using standard crystallographic software and analyze the geometric parameters (bond lengths, angles, etc.) for comparison with analogs.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include a one-dimensional ¹H spectrum, a one-dimensional ¹³C spectrum (with proton decoupling), and potentially two-dimensional experiments like COSY and HSQC to aid in assignment.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign the chemical shifts of all protons and carbons by analyzing the spectra and comparing them to data from known analogs or computational predictions.

Conclusion: A Pathway to Rational Drug Design

The structural comparison of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL and its analogs is a critical step in understanding their potential as pharmaceutical building blocks. By employing a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can gain a detailed understanding of the three-dimensional structure and the influence of various substituents. This knowledge is fundamental to establishing clear structure-activity relationships, which in turn enables the rational design of new molecules with improved therapeutic profiles. The methodologies and principles outlined in this guide provide a robust framework for conducting such comparative analyses, ultimately accelerating the drug discovery process.

References

  • Structure-Activity Relationships of Synthetic Cathinones - PMC. (n.d.).
  • (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL - EvitaChem. (n.d.).
  • Casanovas, J., Jiménez, A. I., Cativiela, C., Pérez, J. J., & Aleman, C. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. The Journal of Physical Chemistry B, 110(11), 5762–5766. [Link]

  • Mandler, M. D., Degnan, A. P., Zhang, S., Aulakh, D., Georges, K., Sandhu, B., Sarjeant, A., Zhu, Y., Traeger, S. C., Cheng, P. T., Ellsworth, B. A., & Regueiro-Ren, A. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799–803. [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 1-amino-2-(2-chloro-5-fluorophenyl)propan-2-ol. Retrieved March 28, 2026, from [Link]

  • Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. (n.d.).
  • PubChem. (n.d.). [(1R,2S)-1-cyano-2-[[(2S)-3-(4-fluorophenyl)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]-3-[(3S)-2-oxopiperidin-3-yl]propyl] N-methylcarbamate. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 2-[5-(3-chloro-4-{[(1R)-1-(2-fluorophenyl)ethyl]amino}quinolin-6-yl)pyrimidin-2-yl]propan-2-ol. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). N-{(2S)-1-({(1S)-1-[5-(2-fluorophenyl)-1H-imidazol-2-yl]ethyl}amino)-1,4-dioxo-4-[(2R)-2-phenylpyrrolidin-1-yl]butan-2-yl}-5-methyl-1,2-oxazole-3-carboxamide. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). (2R)-1-[[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]-[2-(4-chlorophenyl)ethyl]amino]propan-2-ol. Retrieved March 28, 2026, from [Link]

  • 1-amino-2-(2-chloro-5-fluorophenyl)propan-2-ol | 1600332-03-3 | C9H11ClFNO | Appchem. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). (4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-3-[4-[(carbamoylamino)methyl]phenyl]-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxypropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide. Retrieved March 28, 2026, from [Link]

  • 5-amino-2-(5-chloro-2-fluorophenyl)benzamide | Molport-053-133-522. (n.d.). MolPort. Retrieved March 28, 2026, from [Link]

  • 1 H NMR spectrum of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved March 28, 2026, from [Link]

  • Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. (n.d.). Retrieved March 28, 2026, from [Link]

  • Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding - PMC. (n.d.). Retrieved March 28, 2026, from [Link]

  • 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol - NextSDS. (n.d.). Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloro-2-methyl-1-propanol. Retrieved March 28, 2026, from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, we frequently handle complex chiral intermediates. While stereochemistry dictates pharmacological efficacy, it is the macroscopic functional group profile that dictates environmental health and safety (EHS) protocols.

(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL (CAS: 1270392-29-4) is a highly specific halogenated aromatic amino alcohol[1]. Because it contains both fluorine and chlorine substituents alongside reactive amine and hydroxyl groups, it cannot be treated as standard organic waste. This guide provides the definitive, field-proven operational framework for the safe segregation, accumulation, and disposal of this compound, ensuring compliance with EPA guidelines and protecting laboratory personnel.

Phase 1: Physicochemical Hazard Profiling & Waste Compatibility

To design a self-validating disposal protocol, we must first deconstruct the molecule's functional groups and understand the causality behind their waste stream assignments.

Functional GroupChemical ImplicationWaste Management DirectiveQuantitative Limits
Aromatic Halogens (-Cl, -F) High thermal stability; resists biological degradation. Combustion yields toxic, corrosive gases (HCl, HF).Critical: Must be segregated into the Halogenated Organic Waste stream. Requires specialized incineration[2][3].Max 25 gallons accumulated in a laboratory Satellite Accumulation Area (SAA)[4].
Primary Amine (-NH2) Weak base; nucleophilic. Can react exothermically with strong acids.Do not co-mingle with concentrated acidic wastes to prevent hazardous pressure buildup in sealed carboys[5].Keep pH of co-mingled waste neutral (pH 6-8) before sealing.
Secondary Alcohol (-OH) Enhances solubility in polar solvents; hygroscopic tendencies.Water content must be strictly minimized to preserve the waste's fuel (BTU) value for the incinerator[6].Total water content in the waste carboy must remain < 20% [2][7].
Phase 2: The Logic of Segregation (The "Why")

A common and costly laboratory error is the co-mingling of halogenated and non-halogenated waste. As an Application Scientist, I emphasize segregation not merely for regulatory compliance, but for operational economics:

  • The Incineration Requirement: Non-halogenated solvents can often be recycled or shipped for "fuel blending" (burned for energy recovery)[6][8]. However, halogenated compounds require specialized rotary kiln incinerators equipped with caustic scrubbers to capture corrosive hydrogen chloride and hydrogen fluoride gases[3].

  • The EPA "Mixture Rule": Under federal regulations, mixing even a trace amount of halogenated waste into a large carboy of non-halogenated waste automatically reclassifies the entire container as halogenated[6]. This exponentially increases disposal costs and wastes valuable incinerator bandwidth.

SegregationLogic Start Waste Generated: (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL CheckHalogen Contains Halogens (Cl, F)? Start->CheckHalogen Halogenated Halogenated Organic Waste Stream (Max 25 Gal SAA) CheckHalogen->Halogenated Yes (Cl, F present) CheckWater Water Content < 20%? Halogenated->CheckWater Incineration High-Temp Incineration with Caustic Scrubbing CheckWater->Incineration Yes Adjust Minimize Water/Dilution (Do not co-mingle with aqueous) CheckWater->Adjust No Adjust->Incineration

Decision tree for segregating halogenated organic waste streams.

Phase 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check is complete.

Step 1: Container Setup & SAA Compliance
  • Select the Receptacle: Obtain a chemically compatible container, typically a 4-liter or 5-gallon high-density polyethylene (HDPE) carboy provided by your EHS department[4][9].

  • Labeling (Pre-Verification): Attach a Hazardous Waste Tag before adding any waste. Check the boxes for "Halogenated Solvents" and "Toxic"[4]. Explicitly write the full chemical name to prevent the generation of "unknowns"[8].

  • Placement: Place the container in secondary containment (e.g., a non-reactive polyethylene bin) within a certified, operating chemical fume hood or designated Satellite Accumulation Area (SAA)[4][9].

Step 2: Active Accumulation
  • Transfer: Wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[9]. Transfer the waste into the carboy using a funnel.

  • Water Minimization Check: Ensure the total water content of the waste mixture remains below 20%[2]. High water content drastically lowers the BTU (heating) value, requiring the treatment facility to expend supplemental fuel to destroy the waste[6].

  • Compatibility Check: Verify the waste does not contain heavy metals, cyanides, or strong oxidizers. These are strictly incompatible with halogenated organic streams and can cause catastrophic reactions[4][5].

  • Sealing: Cap the container tightly immediately after the transfer. Never leave a waste container open with a funnel resting in it.[4]

Step 3: EHS Transfer
  • Volume Limit: Stop filling when the container is 3/4 full. This critical step allows for vapor expansion due to ambient temperature fluctuations[4][8].

  • Request Pickup: Submit an online chemical collection request to your facility's EHS department. Ensure the tag clearly lists all chemical constituents and their relative percentages[4][9].

Phase 4: The Destruction Mechanism (Post-Collection)

Once collected by EHS, the compound is transported to a commercial RCRA-permitted treatment facility. Because of the robust carbon-halogen bonds, standard biological wastewater treatment is ineffective. Destruction relies on extreme thermal oxidation.

Incineration Waste Halogenated Waste Injection Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Gases Combustion Gases (CO2, H2O, HCl, HF, NOx) Kiln->Gases Thermal Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Clean Exhaust & Neutralized Salts Scrubber->Exhaust Acid Neutralization

Mechanism of thermal oxidation and caustic scrubbing for halogen destruction.

Mechanistic Breakdown:

  • Thermal Oxidation: The waste is injected into a rotary kiln operating at temperatures exceeding 1000°C. The carbon skeleton is oxidized to CO₂ and H₂O. The carbon-halogen bonds (C-Cl, C-F) are cleaved, releasing HCl and HF gases[3].

  • Caustic Scrubbing: The exhaust gas cannot be vented directly due to the highly corrosive and toxic nature of HCl and HF. The gas passes through a wet scrubber containing a basic solution (e.g., Sodium Hydroxide or Calcium Hydroxide), which neutralizes the acids into benign salts (NaCl, CaF₂) and water before the exhaust is safely released into the atmosphere[3].

Phase 5: Emergency Spill Response

In the event of a localized spill (e.g., dropping a vial or flask containing the compound):

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don heavy-duty nitrile gloves, safety goggles, and a lab coat[9].

  • Contain & Absorb: Cover the spill with an inert, dry absorbent material (e.g., vermiculite or commercial chemical spill pads). Do not use combustible materials like paper towels for large solvent spills.[4][9]

  • Collect: Sweep the absorbed material using a non-sparking tool and place it into a resealable, heavy-duty plastic bag or HDPE bucket.

  • Dispose: Tag the bag explicitly as "Hazardous Waste - Spill Cleanup: Contains Halogenated Organics" and request immediate EHS pickup[4].

References
  • [1] 1270392-29-4_1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL. ChemSrc. Available at:[Link]

  • [9] Halogenated Solvents: PROCEDURES. Washington State University (WSU) Environmental Health & Safety. Available at: [Link]

  • [5] Laboratory Waste Disposal Guidelines. University of Wollongong (UOW). Available at: [Link]

  • [4] Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at:[Link]

  • [8] Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at:[Link]

  • [2] Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • [7] UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at: [Link]

  • [6] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • [3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Comprehensive Safety and Operational Guide for Handling (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and neurological therapeutics—(1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL requires rigorous handling protocols[1]. Because it is a highly functionalized, halogenated aromatic amino alcohol, standard laboratory safety measures must be elevated to account for its specific chemical reactivity and physical properties.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), engineering controls, and operational workflows to ensure maximum safety and compliance.

Mechanistic Hazard Assessment

To select the appropriate PPE, we must first understand why this specific molecule poses a threat to human health and the laboratory environment. The hazards of (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL are driven by three distinct structural features:

  • The Primary Amine (Corrosivity & Irritation): The aliphatic amine group is highly nucleophilic and acts as a localized base. Upon contact with physiological moisture (such as the tear film of the eyes or sweat on the skin), it undergoes rapid protonation. This generates hydroxide ions that cause localized pH spikes, leading to the saponification of lipid bilayers and severe protein denaturation.

  • The Halogenated Aromatic Ring (Systemic Toxicity): The 5-chloro-2-fluorophenyl moiety significantly increases the molecule's lipophilicity (LogP). If the powder contacts compromised skin, this lipophilic nature facilitates rapid dermal penetration, allowing the bioactive pharmacophore to enter systemic circulation.

  • The Solid State (Aerosolization Risk): As a dry, crystalline powder, this compound is highly susceptible to electrostatic charging. Uncontrolled static discharge during weighing can cause the powder to aerosolize, presenting a severe inhalation hazard.

Engineering Controls & PPE Matrix

According to OSHA 29 CFR 1910.132, a formal hazard assessment must dictate PPE selection, and PPE should only be utilized as a final barrier after robust engineering controls are implemented[2],[3].

Primary Engineering Control: All handling of the dry powder must occur within a certified chemical fume hood or a dedicated powder-weighing isolator.

Quantitative PPE Specification Data
PPE CategorySpecification & StandardMechanistic JustificationReplacement / Maintenance Interval
Hand Protection Nitrile Gloves (Min thickness: 0.12 mm)Nitrile provides superior chemical resistance to basic amines and alcohols compared to latex, which is prone to rapid degradation and breakthrough.Replace every 2 hours, or immediately upon known contamination or micro-tears.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps. Goggles prevent basic, aerosolized amine dust from contacting ocular moisture, avoiding severe localized pH spikes.Reusable; must be chemically decontaminated after each synthetic workflow.
Respiratory N95 or P100 Particulate RespiratorFilters aerosolized lipophilic powder. Required only during spill response or if engineering controls (fume hood) fail[4].Single-use (N95) or filter change (P100) after a contamination event.
Body Protection Flame-Resistant (FR) Nomex Lab CoatPrevents dermal exposure to the lipophilic core. FR material mitigates fire risks if the amine is handled alongside flammable organic solvents.Wash weekly via specialized lab laundry, or immediately if soiled.

Operational Workflow: Material Transfer and Dissolution

This step-by-step methodology ensures that the transfer of the solid intermediate into a reaction vessel is conducted safely, preventing aerosolization and dermal contact.

Step 1: System Validation (Self-Validating Check) Before introducing the chemical, verify the engineering controls. Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the fume hood sash. The tissue must actively pull inward toward the baffle. This visually validates negative pressure and confirms the face velocity is within the safe operational range of 80–120 feet per minute (fpm)[5].

Step 2: Electrostatic Mitigation Halogenated powders are prone to static buildup, which can cause violent aerosolization upon opening the container. Discharge the exterior of the reagent bottle and your weighing spatulas using an anti-static ionizer gun for 10 seconds prior to opening the cap.

Step 3: Material Transfer Position the analytical balance deep within the fume hood (at least 6 inches behind the sash). Tare the receiving vial. Using a grounded, stainless-steel spatula, slowly transfer the (1R,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL. Cap both the source bottle and the receiving vial immediately after the transfer is complete to isolate the hazard.

Step 4: Solvent Addition and Exotherm Management Transfer the sealed vial to the reaction block. When adding solvents or acidic reagents, do so dropwise. Causality: Because the primary amine is basic, rapid protonation by strong acids can generate a localized exotherm, potentially boiling the solvent and causing a pressure-induced rupture. Monitor for heat evolution. The protocol is self-validated when the solid completely dissolves into a clear solution without solvent reflux.

Spill Response and Decontamination Plan

In the event of a powder spill, dry sweeping is strictly prohibited as it will aerosolize the basic amine dust. Follow the logical workflow outlined below.

SpillResponse Start Spill Detected Assess Assess Spill Size & State Start->Assess Evac Evacuate & Isolate Contact EHS Assess->Evac > 50g or Airborne PPE Don Spill PPE (P100, Nitrile, Goggles) Assess->PPE < 50g (Manageable) Evac->PPE Hazmat Clearance Contain Wet-Wipe Containment (Do Not Dry Sweep) PPE->Contain Decon Chemical Decontamination (Dilute Acid Wash) Contain->Decon Dispose Halogenated Organic Waste Disposal Decon->Dispose

Figure 1: Step-by-step logical workflow for spill response and decontamination.

Decontamination Chemistry (The "Why")

During the Chemical Decontamination phase, do not use pure water. Instead, cover the spilled powder with absorbent pads lightly dampened with a dilute acidic solution (e.g., 1% acetic acid or 0.1 M HCl). Causality: The acid protonates the free-base amine, converting the hazardous, lipophilic powder into a highly water-soluble, non-volatile ammonium salt. This chemically neutralizes the primary irritation hazard and allows for safe, efficient wiping from the outside edges inward. All cleanup materials must be disposed of in a sealed container labeled as "Halogenated Organic Waste"[5].

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.